Fmoc-Gly-OH-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583954 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-19-7 | |
| Record name | Glycine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175453-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Gly-OH-13C CAS number and molecular weight
An In-depth Technical Guide on Fmoc-Gly-OH-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the ¹³C isotopically labeled N-(9-Fluorenylmethoxycarbonyl)-glycine (Fmoc-Gly-OH-¹³C), a critical reagent for the synthesis of isotopically labeled peptides. Such peptides are invaluable tools in quantitative proteomics, metabolic flux analysis, and structural biology studies using NMR spectroscopy and mass spectrometry. This document outlines the chemical properties of various ¹³C-labeled Fmoc-Gly-OH species, detailed protocols for their application in Solid-Phase Peptide Synthesis (SPPS), and visual workflows to illustrate the synthetic processes.
Chemical and Physical Properties
Several isotopically labeled versions of Fmoc-Gly-OH are commercially available, each with a specific labeling pattern. The choice of isotopologue depends on the desired mass shift and the specific requirements of the downstream analytical application.
| Property | Fmoc-Gly-OH-2-¹³C | Fmoc-Gly-OH-¹³C₂ | Fmoc-Gly-OH-¹³C₂,¹⁵N | Unlabeled Fmoc-Gly-OH |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-glycine-2-¹³C | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂ | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N | N-(9-Fluorenylmethoxycarbonyl)-glycine |
| CAS Number | 175453-19-7 | 286460-80-8 | 285978-13-4[1][2] | 29022-11-5[2][3] |
| Molecular Formula | C₁₆¹³CH₁₅NO₄ | C₁₅¹³C₂H₁₅NO₄ | C₁₅¹³C₂H₁₅¹⁵NO₄ | C₁₇H₁₅NO₄ |
| Molecular Weight | 298.30 g/mol | 299.29 g/mol [4] | 300.28 g/mol [1] | 297.30 g/mol [3] |
| Mass Shift | M+1 | M+2 | M+3 | M |
| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | N/A |
| Appearance | White solid | Solid | Solid | White powder[3] |
| Melting Point | 174-175 °C | 174-175 °C | 174-175 °C | N/A |
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-OH-¹³C is primarily used in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. SPPS allows for the efficient, stepwise assembly of amino acids into a peptide of any desired sequence on an insoluble resin support.[5] The Fmoc protecting group on the α-amino group is stable to acidic conditions but is readily removed by a mild base, such as piperidine, providing an orthogonal protection strategy that is compatible with a wide range of sensitive amino acid side chains.[6][7]
Experimental Protocols
The following sections provide a generalized protocol for the incorporation of Fmoc-Gly-OH-¹³C into a peptide sequence using manual or automated SPPS.
1. Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the final peptide.[8][9]
-
Wang or 2-Chlorotrityl Chloride Resin: For peptides with a C-terminal carboxylic acid.[9]
-
Rink Amide Resin: For peptides with a C-terminal amide.[8][9]
Protocol:
-
Place the desired amount of resin in a suitable reaction vessel.
-
Swell the resin in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 1 hour to ensure optimal accessibility of the reactive sites.[6][9]
2. The SPPS Cycle: Step-by-Step Incorporation of Amino Acids
The synthesis of the peptide chain proceeds via a series of iterative cycles, with each cycle adding a single amino acid.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 2.1: Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[6]
-
To the swollen, resin-bound peptide, add a 20% (v/v) solution of piperidine in DMF.[9]
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh piperidine solution to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Protocol 2.2: Amino Acid Activation and Coupling
The incoming Fmoc-amino acid (e.g., Fmoc-Gly-OH-¹³C) is activated to facilitate the formation of a new peptide bond with the free amine on the resin.
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin's initial loading).
-
Add a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or Collidine).[6]
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature, or until a completion test (such as the Kaiser test) is negative.[8]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[6]
Caption: Amino acid activation and coupling to form a new peptide bond.
3. Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
Protocol:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[6]
-
Prepare a cleavage cocktail appropriate for the amino acid composition. A common cocktail is "Reagent K," which consists of Trifluoroacetic Acid (TFA)/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v).[10]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[5]
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
This guide provides the fundamental information and protocols for the effective use of Fmoc-Gly-OH-¹³C in the synthesis of isotopically labeled peptides. By leveraging these powerful reagents, researchers can unlock deeper insights into protein structure, function, and dynamics.
References
- 1. Fmoc-Gly-OH-13C2,15N 13C 99atom , 15N 98atom 285978-13-4 [sigmaaldrich.com]
- 2. Glycine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for ¹³C NMR Studies of Peptides Using Fmoc-Gly-OH-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-Gly-OH-¹³C for the site-specific isotopic labeling of peptides for structural and functional studies using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique enables detailed investigation of peptide conformation, dynamics, and interactions with biological targets, which is crucial for drug discovery and development.
Introduction to ¹³C Isotopic Labeling in Peptide NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of peptides and proteins in solution.[1] However, the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) often results in low sensitivity for ¹³C NMR experiments. The incorporation of ¹³C-labeled amino acids, such as Fmoc-Gly-OH-¹³C, at specific positions within a peptide sequence overcomes this limitation, providing a distinct spectroscopic window to probe the local environment of the labeled residue.
Glycine is often incorporated into peptides at positions critical for flexibility and receptor recognition. Site-specific labeling of a glycine residue with ¹³C allows for the unambiguous assignment of its NMR signals and provides a sensitive probe to monitor conformational changes upon ligand binding or alterations in the peptide's environment.
Applications in Drug Discovery and Development
The use of Fmoc-Gly-OH-¹³C in peptide research has significant applications in the pharmaceutical industry:
-
Structure-Activity Relationship (SAR) Studies: By incorporating a ¹³C-labeled glycine at various positions within a peptide analog series, researchers can correlate changes in local conformation and dynamics with biological activity. This provides valuable insights for optimizing peptide-based drug candidates.
-
Peptide-Receptor Interaction Analysis: The chemical shift of a ¹³C-labeled glycine is highly sensitive to its local electronic environment. Changes in the ¹³C NMR spectrum upon binding to a receptor or other biological target can be used to map the binding interface, determine binding affinities, and characterize the conformational changes that occur upon complex formation.
-
Conformational Analysis of Peptides: The analysis of ¹³C chemical shifts, along with other NMR parameters such as coupling constants, can provide detailed information about the backbone and side-chain torsion angles of the peptide, helping to define its solution-state conformation.[2]
Signaling Pathway: Peptide-Mediated GPCR Activation
Many peptide hormones and neurotransmitters exert their biological effects by binding to and activating G protein-coupled receptors (GPCRs). The incorporation of ¹³C-labeled glycine into these peptides can be used to study the initial binding event that triggers the downstream signaling cascade.
References
Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-Gly-OH-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope labeling in combination with mass spectrometry (MS) has become an indispensable tool in quantitative proteomics, metabolic flux analysis, and pharmacokinetic studies.[1][2] Stable Isotope Labeled (SIL) peptides, which are chemically identical to their endogenous counterparts but have a greater mass due to the incorporation of heavy isotopes, serve as ideal internal standards for precise and absolute quantification.[2] Fmoc-Gly-OH-¹³C is a derivative of glycine, a common amino acid, where two carbon atoms (¹²C) are replaced with their heavy isotope counterparts (¹³C). This substitution results in a predictable mass shift without altering the peptide's physicochemical properties, such as chromatographic retention time and ionization efficiency.[1][2]
This application note provides detailed protocols for the synthesis of peptides containing Fmoc-Gly-OH-¹³C₂ and their subsequent analysis using liquid chromatography-mass spectrometry (LC-MS). It outlines the workflow from solid-phase peptide synthesis (SPPS) to quantitative analysis, making it a valuable resource for researchers in proteomics and drug development.
Key Applications
-
Absolute Quantification (AQUA): Use of ¹³C-labeled peptides as internal standards to determine the absolute concentration of target proteins and their post-translational modifications in complex biological mixtures.[2]
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[1]
-
Biomarker Discovery and Validation: Verifying and quantifying potential protein biomarkers using targeted mass spectrometry methods like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[3][4]
-
Metabolic Flux Analysis: Tracing the metabolic fate of glycine in cellular pathways.[5][6]
Quantitative Data Summary
The use of ¹³C-labeled glycine introduces a specific mass shift in the resulting peptide, which is fundamental for its differentiation from the unlabeled analogue in a mass spectrometer.
Table 1: Properties of Isotope-Labeled Fmoc-Glycine Building Blocks
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Difference (Da) | Isotopic Enrichment |
|---|---|---|---|---|
| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.29 | 0 | N/A |
| Fmoc-Gly-OH-¹³C₂ | C₁₅¹³C₂H₁₅NO₄ | 299.29 | +2 | >99% |
| Fmoc-Gly-OH-¹³C₂,¹⁵N | C₁₅¹³C₂H₁₃¹⁵NNO₄ | 300.28 | +3 | >99% per isotope |
Data sourced from multiple chemical suppliers and databases.[5][7][8]
Table 2: Theoretical Mass Shifts for a Hypothetical Peptide (Ala-Gly-Leu)
| Peptide Variant | Sequence | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Mass Shift from Light (Da) |
|---|---|---|---|---|
| Light Peptide | Ala-Gly-Leu | 287.1845 | 288.1918 | 0 |
| Heavy Peptide | Ala-[¹³C₂-Gly]-Leu | 289.1912 | 290.1985 | +2.0067 |
| Heavy Peptide | Ala-[¹³C₂,¹⁵N-Gly]-Leu | 290.1882 | 291.1955 | +3.0037 |
Note: Masses are calculated based on the most abundant isotopes.
Experimental Workflows and Signaling Pathways
Workflow for Peptide Synthesis and Purification
The synthesis of peptides incorporating the ¹³C-labeled glycine is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Caption: Workflow for Fmoc-SPPS of ¹³C-labeled peptides.
Workflow for Absolute Quantification (AQUA)
The AQUA methodology leverages the synthesized heavy peptide as an internal standard to quantify the corresponding endogenous (light) peptide in a biological sample.
Caption: Workflow for the AQUA quantitative proteomics strategy.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a ¹³C-Labeled Peptide
This protocol describes the manual synthesis of a peptide incorporating Fmoc-Gly-OH-¹³C₂ using a standard Fmoc/tBu strategy.[9][10]
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing 3-5 times with N,N-dimethylformamide (DMF).[9]
-
If the resin is Fmoc-protected, remove the Fmoc group by treating with 20% piperidine in DMF for 20 minutes. Wash 3-5 times with DMF.[9][11]
-
-
Amino Acid Coupling Cycle:
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Ala-OH) and 3.9 equivalents of HCTU coupling agent in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin 3-5 times with DMF to remove excess reagents.
-
-
Incorporation of Fmoc-Gly-OH-¹³C₂:
-
Follow the coupling cycle (Step 2), using Fmoc-Gly-OH-¹³C₂ as the amino acid to be incorporated. Ensure complete dissolution and activation.
-
-
Fmoc Deprotection:
-
Chain Elongation:
-
Repeat steps 2 and 4 for each subsequent amino acid in the peptide sequence.
-
-
Final Wash:
-
After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
-
Protocol 2: Peptide Cleavage, Deprotection, and Purification
This protocol describes how to cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.[13]
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail suitable for the peptide sequence. A common mixture ("Reagent R") is 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.
-
Caution: Work in a fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange, which is normal.[13]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA solution dropwise into a 50 mL conical tube containing cold (0°C) diethyl ether. A white precipitate (the peptide) should form.[13]
-
-
Purification and Analysis:
-
Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether 2-3 times.
-
Dissolve the crude peptide in a water/acetonitrile solution containing 0.1% TFA.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[9]
-
Confirm the mass of the purified peptide using ESI-MS or MALDI-MS and lyophilize the pure fractions.
-
Protocol 3: LC-MS/MS Analysis for Quantification
This protocol outlines a general method for quantifying a target peptide using its ¹³C-labeled internal standard.[4][14]
-
Sample Preparation:
-
To a protein extract from a biological sample, add a known quantity of the purified, heavy ¹³C-labeled peptide standard. The amount should be chosen to be near the expected concentration of the endogenous analyte.[4]
-
Perform in-solution or in-gel tryptic digestion of the protein mixture to generate peptides.[14]
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
Resuspend the final peptide sample in a solution of 0.1% formic acid in water.
-
-
LC-MS/MS System Configuration:
-
Liquid Chromatography: Use a C18 analytical column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 40% B over 30-60 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Set up a targeted acquisition method (SRM/MRM) to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides.[15]
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Integrate the peak areas for the selected transitions of both the light and heavy peptide chromatograms.
-
Calculate the ratio of the light-to-heavy peak areas.
-
Determine the absolute quantity of the endogenous peptide by comparing the calculated ratio to the known amount of the spiked-in heavy standard.
-
References
- 1. jpt.com [jpt.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 8. Fmoc-Gly-OH(29022-11-5) MS spectrum [chemicalbook.com]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Fmoc-Glycine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis and other areas of organic chemistry. Its removal, or deprotection, is a critical step that requires carefully controlled conditions to ensure a high yield and purity of the desired product. This document provides a detailed protocol for the solution-phase deprotection of ¹³C-labeled Fmoc-glycine (Fmoc-Gly-OH-¹³C₂). The presence of the stable isotope label does not interfere with the chemical reactivity of the molecule under standard deprotection conditions. This protocol is designed to be a reliable method for obtaining free ¹³C-labeled glycine, which can be used as an internal standard in mass spectrometry-based applications, for metabolic flux analysis, or as a building block in the synthesis of isotopically labeled peptides and proteins.
The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine, in an organic solvent such as N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct can then react with the amine reagent to form a stable adduct, which facilitates its removal during the work-up procedure.[1]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the efficient deprotection of Fmoc-Glycine-¹³C₂ in solution.
Materials and Equipment
Reagents:
-
Fmoc-Glycine-¹³C₂
-
Piperidine (ACS grade or higher)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (anhydrous)
-
Methanol (ACS grade or higher)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Hirsch funnel or Büchner funnel with filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis (optional)
-
Mass spectrometer for product confirmation (optional)
Deprotection Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the Fmoc-Glycine-¹³C₂ in anhydrous DMF. A typical concentration is in the range of 0.1-0.5 M.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add piperidine to the solution to a final concentration of 20% (v/v). For example, to 8 mL of the Fmoc-glycine solution in DMF, add 2 mL of piperidine.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC. The disappearance of the starting material (Fmoc-Glycine-¹³C₂) and the appearance of the product (Glycine-¹³C₂) can be tracked.
-
For TLC analysis, a suitable mobile phase would be a mixture of dichloromethane and methanol. The starting material is UV active, while the product can be visualized with a ninhydrin stain.
-
For HPLC analysis, a reversed-phase C18 column can be used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[3]
-
-
Work-up and Product Isolation:
-
Upon completion of the reaction (typically 30 minutes to 2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.[4]
-
To the resulting residue, add an excess of cold diethyl ether to precipitate the deprotected glycine.[4] The dibenzofulvene-piperidine adduct is generally soluble in ether.
-
Triturate the solid with fresh portions of cold diethyl ether to ensure complete removal of the byproduct.
-
Collect the solid product by filtration through a Hirsch or Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether and then dry under vacuum.
-
Purification (Optional)
For applications requiring very high purity, the crude glycine can be further purified by recrystallization.
-
Dissolve the crude glycine in a minimal amount of hot deionized water.
-
Add methanol (approximately 5-10 volumes of the water used) to induce precipitation of the pure glycine.[5][6] Glycine is poorly soluble in methanol, while residual impurities are more likely to remain in the solution.[6]
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified glycine crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Data Presentation
The following table summarizes the typical reaction parameters for the deprotection of Fmoc-Glycine-¹³C₂.
| Parameter | Value/Range | Notes |
| Starting Material | Fmoc-Glycine-¹³C₂ | - |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade is recommended. |
| Deprotection Reagent | Piperidine | 20% (v/v) in DMF is standard.[1] |
| Reaction Temperature | Room Temperature (20-25 °C) | - |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or HPLC for completion.[4] |
| Work-up Solvent | Diethyl Ether | Used for precipitation and washing.[4] |
| Purification Method | Recrystallization | From a water/methanol mixture.[5][6] |
| Expected Yield | >90% | Yields can vary based on scale and purification. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the chemical reaction and the experimental workflow for the deprotection of Fmoc-Glycine-¹³C₂.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or reagent. | Extend the reaction time and monitor by TLC/HPLC. Ensure the piperidine is of good quality and the concentration is correct. |
| Low Yield | Product loss during work-up or purification. | Ensure complete precipitation by using cold diethyl ether and sufficient volume. Minimize transfers of the solid product. |
| Product Contamination | Incomplete removal of dibenzofulvene-piperidine adduct. | Perform thorough trituration and washing with fresh diethyl ether during the work-up.[4] |
| Difficulty in Precipitation | The product may be too soluble in the work-up solvent. | If diethyl ether is not effective, try precipitating with another non-polar solvent or a mixture of solvents. |
Conclusion
This protocol provides a comprehensive guide for the successful deprotection of Fmoc-Glycine-¹³C₂. The procedure is robust and can be adapted for various scales of synthesis. The use of ¹³C-labeled glycine is crucial in many modern research applications, and this protocol ensures its efficient preparation from its Fmoc-protected precursor. As with any chemical synthesis, it is recommended to perform a small-scale trial reaction to optimize conditions before proceeding with larger quantities.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
Illuminating Drug Discovery: Applications of Fmoc-Gly-OH-¹³C in Modern Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The precise tracking and quantification of molecular interactions are paramount in the intricate landscape of drug discovery and development. Stable isotope labeling, particularly with ¹³C-enriched compounds, has emerged as a powerful tool to elucidate complex biological processes. Among these, Fmoc-Gly-OH-¹³C, a cornerstone for peptide synthesis, offers a unique window into peptide and protein dynamics, metabolism, and target engagement. This document provides detailed application notes and protocols for leveraging Fmoc-Gly-OH-¹³C in your research, enabling more informed and efficient drug development pipelines.
Introduction to Fmoc-Gly-OH-¹³C in Drug Discovery
Fmoc-Gly-OH-¹³C is a glycine amino acid where one or both carbon atoms are replaced with the stable, non-radioactive ¹³C isotope. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it ideal for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).[1] The introduction of a ¹³C label provides a distinct mass signature for mass spectrometry (MS) and a unique nuclear magnetic resonance (NMR) signal, allowing for the precise tracking and quantification of peptides in complex biological systems without altering their inherent chemical properties.[1][2]
The applications of peptides synthesized with Fmoc-Gly-OH-¹³C in drug discovery are multifaceted and include:
-
Target Engagement and Binding Studies: Elucidating the specific interactions between a peptide-based drug candidate and its protein target.
-
Pharmacokinetic (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of peptide therapeutics.[3][]
-
Metabolic Pathway Analysis: Investigating the metabolic fate of peptides and their influence on cellular metabolic pathways.[5]
-
Structural Biology: Aiding in the determination of peptide and protein structures and conformational changes upon binding.
Key Applications and Experimental Data
The utility of Fmoc-Gly-OH-¹³C is best illustrated through its application in key analytical techniques central to drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis
Incorporating ¹³C-labeled glycine into a peptide allows for the sensitive detection of its interaction with a target protein. Changes in the chemical shift of the ¹³C-labeled glycine upon binding can provide information about the binding site and affinity.
Table 1: Hypothetical ¹³C Chemical Shift Changes of a Glycine-Containing Peptide Upon Binding to a Target Protein
| Parameter | Free Peptide (ppm) | Peptide-Protein Complex (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| Glycine ¹³Cα | 43.5 | 44.8 | 1.3 |
| Glycine ¹³C' (carbonyl) | 172.1 | 173.5 | 1.4 |
Note: Data is illustrative. Actual chemical shifts will vary depending on the peptide sequence and experimental conditions. The position and magnitude of chemical shift perturbations can help map the binding interface.[6]
Mass Spectrometry (MS) for Metabolic Stability and Quantification
The mass shift introduced by the ¹³C label enables the differentiation of the administered peptide from its endogenous, unlabeled counterparts. This is crucial for accurate quantification in biological matrices like plasma or tissue homogenates.
Table 2: Mass Isotopologue Distribution (MID) for a ¹³C₂-Glycine Labeled Peptide Fragment in a Metabolic Stability Assay
| Mass Isotopologue | Relative Abundance (T=0 min) | Relative Abundance (T=60 min) |
| M+0 (Unlabeled) | 0% | 5% |
| M+2 (¹³C₂-Glycine) | 100% | 85% |
| M+X (Metabolite) | 0% | 10% |
Note: This hypothetical data illustrates the degradation of the parent peptide (M+2) and the appearance of unlabeled fragments and metabolites over time. This allows for the calculation of the peptide's half-life and the identification of metabolic products.[5][7]
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Glycine Labeled Peptide
This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ala-Gly-Phe) using Fmoc-Gly-OH-¹³C₂.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[8]
-
Fmoc-Ala-OH, Fmoc-Gly-OH-¹³C₂, Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)[8]
-
Coupling reagents: HCTU (or similar)[9]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[8]
-
Diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[8]
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH-¹³C₂):
-
Perform Fmoc deprotection as in step 2.
-
Couple Fmoc-Gly-OH-¹³C₂ using the same procedure as in step 3.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Perform Fmoc deprotection as in step 2.
-
Couple Fmoc-Ala-OH using the same procedure as in step 3.
-
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.[10][11][12]
-
Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.
Protocol for NMR Titration to Determine Peptide-Protein Binding
Materials:
-
¹³C-labeled peptide
-
Target protein
-
NMR buffer (e.g., phosphate-buffered saline in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the ¹³C-labeled peptide and the target protein in the NMR buffer.
-
Initial Spectrum: Acquire a ¹³C NMR spectrum of the free peptide.
-
Titration: Add increasing molar equivalents of the target protein to the peptide sample.
-
Spectral Acquisition: Acquire a ¹³C NMR spectrum after each addition of the protein, ensuring the sample has equilibrated.
-
Data Analysis: Monitor the changes in the chemical shifts of the ¹³C-glycine signals. Plot the chemical shift perturbation (Δδ) against the molar ratio of protein to peptide to determine the dissociation constant (Kd).[13]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the application of Fmoc-Gly-OH-¹³C.
Caption: Drug development workflow utilizing ¹³C-labeled peptides.
Caption: Analysis of a signaling pathway using a ¹³C-labeled peptide.
Caption: General experimental workflow for utilizing ¹³C-labeled peptides.
Conclusion
Fmoc-Gly-OH-¹³C is an invaluable reagent for the synthesis of isotopically labeled peptides, providing researchers with a powerful tool to address critical questions in drug discovery and development. The ability to precisely track and quantify peptide-based therapeutics and their interactions within biological systems accelerates the identification and optimization of promising drug candidates. By integrating the protocols and workflows outlined in this document, researchers can harness the full potential of stable isotope labeling to advance their discovery programs.
References
- 1. jpt.com [jpt.com]
- 2. chempep.com [chempep.com]
- 3. metsol.com [metsol.com]
- 5. benchchem.com [benchchem.com]
- 6. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. peptide.com [peptide.com]
- 13. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope-Edited IR Spectroscopy using Fmoc-Gly-OH-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope-edited Infrared (IR) spectroscopy is a powerful technique for elucidating the secondary structure of peptides and proteins with residue-specific resolution. By incorporating stable isotopes, such as Carbon-13 (¹³C), into the peptide backbone, specific amide I vibrational modes can be shifted to a region of the IR spectrum with less overlap from the unlabeled amide I bands. This allows for the precise analysis of the local conformation of the labeled residue. The use of Fmoc-Gly-OH-¹³C in solid-phase peptide synthesis (SPPS) provides a straightforward and efficient method for site-specific isotopic labeling.
These application notes provide detailed protocols for the synthesis of ¹³C-labeled peptides using Fmoc-Gly-OH-¹³C, their purification, and subsequent analysis by Fourier Transform Infrared (FTIR) spectroscopy.
Data Presentation: Quantitative Analysis of Secondary Structure
The introduction of a ¹³C label into the carbonyl group of a glycine residue results in a characteristic downshift of its amide I vibrational frequency. The magnitude of this shift is dependent on the local secondary structure. The following table summarizes the typical amide I and ¹³C-shifted amide I' frequencies for glycine in different secondary structural motifs.[1][2]
| Secondary Structure | Typical Amide I Frequency (¹²C=O) (cm⁻¹) | Expected ¹³C-Shifted Amide I' Frequency (¹³C=O) (cm⁻¹) |
| α-Helix | 1650 - 1660 | ~1600 - 1610 |
| β-Sheet | 1625 - 1640 | ~1580 - 1595 |
| Random Coil | 1640 - 1650 | ~1595 - 1605 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual Fmoc-SPPS for incorporating a ¹³C-labeled glycine residue into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-amino acids (including Fmoc-Gly-OH-¹³C)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Washing solution: DMF
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[3]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for unlabeled amino acids):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Wash the resin with DMF (5 times).
-
-
¹³C-Labeled Glycine Coupling:
-
Follow the same procedure as in step 3, using Fmoc-Gly-OH-¹³C.
-
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Wash: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Peptide Cleavage and Purification
This protocol describes the cleavage of the synthesized peptide from the resin and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[5]
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
-
Lyophilizer
Procedure:
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.[5]
-
-
Peptide Precipitation:
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Air-dry the peptide pellet to remove residual ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by RP-HPLC using a suitable gradient of Solvent B.
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization:
-
Freeze the purified peptide solution and lyophilize to obtain a dry powder.
-
Protocol 3: Sample Preparation and FTIR Data Acquisition
This protocol details the preparation of the ¹³C-labeled peptide for FTIR analysis and the parameters for data acquisition.
Materials:
-
Lyophilized ¹³C-labeled peptide
-
Deuterium oxide (D₂O) or a suitable buffer in D₂O
-
FTIR spectrometer equipped with a transmission or Attenuated Total Reflectance (ATR) accessory
-
CaF₂ windows (for transmission)[7]
-
Demountable cell with a 6 µm pathlength (for transmission)[7]
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in D₂O to a final concentration of 10-25 mg/mL.[8] The use of D₂O is recommended to avoid the strong absorbance of H₂O in the amide I region.
-
For transmission measurements, place a 10 µL drop of the peptide solution onto one CaF₂ window and carefully place the second window on top, using a 6 µm spacer to define the pathlength.[7]
-
For ATR measurements, apply 10 µL of the peptide solution directly onto the ATR crystal and dry it under a gentle stream of nitrogen.[7]
-
-
Data Acquisition:
-
Data Processing:
-
Subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
The resulting spectrum will show the amide I band of the unlabeled peptide and the downshifted amide I' band of the ¹³C-labeled glycine. The position of the amide I' band can then be used to determine the local secondary structure at the labeled site, according to the data in the table above.
-
Visualizations
Caption: Experimental workflow for isotope-edited IR spectroscopy.
Caption: Logic of spectral analysis with isotope editing.
References
- 1. researchgate.net [researchgate.net]
- 2. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Gly-OH-¹³C from Resin
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the cleavage of peptides containing Fmoc-Gly-OH-¹³C from solid-phase synthesis resins. Below, you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues in your experiments, ensuring high yield and purity for your isotopically labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Does the ¹³C label on Fmoc-Gly-OH-¹³C affect the cleavage process?
A: The presence of a ¹³C isotopic label on the glycine residue does not chemically alter the cleavage mechanism. The principles and protocols for cleaving standard peptides apply. However, since ¹³C-labeled peptides are often used for quantitative analysis (e.g., as internal standards in mass spectrometry), achieving high and reproducible cleavage efficiency is paramount to ensure the accuracy of subsequent experiments.
Q2: What are the most common causes of low peptide yield after cleavage?
A: Low peptide yield is often attributed to incomplete cleavage, which can stem from several factors:
-
Inadequate Resin Preparation: Residual solvents from synthesis, particularly dimethylformamide (DMF), can neutralize the trifluoroacetic acid (TFA) in the cleavage cocktail, reducing its effectiveness.[1]
-
Suboptimal Cleavage Cocktail: The composition of the cleavage cocktail may not be suitable for the specific peptide sequence, particularly if it contains sensitive or difficult-to-deprotect amino acids.
-
Insufficient Reaction Time: The cleavage reaction may not have been allowed to proceed for a sufficient duration to completely sever the peptide from the resin.[1]
-
Peptide Precipitation Issues: The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether), leading to losses during the isolation step.[2]
Q3: How can I monitor the completeness of the cleavage reaction?
A: To monitor the cleavage reaction, a small aliquot of the resin can be taken at different time points, and the cleaved peptide in the supernatant can be analyzed by HPLC. Alternatively, after the initial cleavage, the resin can be re-treated with a fresh cleavage cocktail, and the supernatant from the second cleavage can be analyzed for the presence of any remaining peptide.
Q4: What are common side reactions during cleavage, and how can they be minimized?
A: During the TFA-mediated cleavage process, highly reactive cationic species are generated from protecting groups and the resin linker, which can lead to side reactions with nucleophilic amino acid residues like Trp, Met, Tyr, and Cys.[3] To prevent these modifications, scavengers are added to the cleavage cocktail to "scavenge" these reactive species. The choice and concentration of scavengers are critical and depend on the peptide sequence.
Q5: Can residual DMF from the synthesis affect the cleavage reaction?
A: Yes, residual Dimethylformamide (DMF) can significantly inhibit the efficiency of the TFA-mediated cleavage.[1] DMF is a basic solvent and can neutralize the acidic TFA, thereby reducing its effectiveness in cleaving the acid-labile linker.[1] It is imperative to thoroughly wash the peptide-resin with a solvent like Dichloromethane (DCM) and dry it completely under vacuum before adding the cleavage cocktail.[1]
Troubleshooting Guides
Issue 1: Low or No Peptide Yield After Cleavage and Precipitation
| Possible Cause | Troubleshooting Action |
| Incomplete Cleavage | Verify Resin Preparation: Ensure the resin was thoroughly washed with DCM to remove residual DMF and completely dried under vacuum before adding the cleavage cocktail.[1] |
| Optimize Cleavage Cocktail: For peptides with sensitive residues (e.g., Trp, Cys, Met), use a cleavage cocktail with appropriate scavengers. Consider using a well-established formulation like Reagent K. | |
| Extend Cleavage Time: Increase the cleavage time to 3-4 hours, with occasional agitation to ensure the resin is well-suspended.[1] For difficult sequences, a small-scale trial with an extended cleavage time (e.g., overnight) can be informative. | |
| Re-cleave the Resin: After the initial cleavage, wash the resin with DCM, dry it, and treat it with a fresh batch of cleavage cocktail to recover any remaining peptide.[2] | |
| Poor Peptide Precipitation | Concentrate the TFA Filtrate: Before adding to cold ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen. This increases the concentration of the peptide and can improve precipitation.[2] |
| Use an Alternative Precipitation Solvent: If the peptide shows some solubility in diethyl ether, try using a different non-polar solvent like methyl tert-butyl ether (MTBE). | |
| Increase Precipitation Time/Decrease Temperature: Allow the peptide to precipitate in cold ether for a longer duration (e.g., overnight at -20°C) to maximize recovery. |
Issue 2: Impure Peptide Product (Presence of Adducts or Deletion Sequences)
| Possible Cause | Troubleshooting Action |
| Side Reactions During Cleavage | Select Appropriate Scavengers: The choice of scavengers is critical. For instance, use triisopropylsilane (TIS) to scavenge carbocations, and 1,2-ethanedithiol (EDT) for protecting Cys and Trp residues. |
| Use High-Purity Reagents: Ensure that the TFA and all scavengers are of high purity and fresh. Old or degraded reagents can lead to unexpected side reactions. | |
| Incomplete Deprotection of Side Chains | Extend Cleavage Time: Some protecting groups, like Arg(Pbf) or Arg(Pmc), may require longer cleavage times for complete removal.[1] |
| Optimize Cleavage Cocktail: For peptides containing multiple arginine residues, a stronger cleavage cocktail or a two-step cleavage protocol may be necessary. | |
| Presence of Deletion Sequences | Optimize Synthesis Protocol: Deletion sequences are a result of incomplete coupling during synthesis. Review and optimize the coupling steps, potentially by using a more potent coupling reagent or double coupling for difficult amino acids. |
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Cocktail Name/Composition | Typical Use Case | Cleavage Time (Room Temp.) | Expected Cleavage Efficiency |
| TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues (Trp, Cys, Met). | 1.5 - 3 hours | > 90% |
| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) | Peptides containing Cys. | 2 - 4 hours | > 90% |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Complex peptides with multiple sensitive residues (Trp, Cys, Met, Arg).[4] | 2 - 4 hours | > 95% |
| TFA/DCM (1:1) | General cleavage from Wang resin. | 1 - 2 hours | > 85% |
Note: Cleavage efficiency can be sequence-dependent and should be optimized for each peptide.
Experimental Protocols
Protocol 1: Standard Cleavage from Wang Resin
This protocol is suitable for peptides synthesized on Wang resin, yielding a C-terminal carboxylic acid.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.
-
Dry the resin under high vacuum for at least 1 hour.[1]
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin. Ensure the resin is fully submerged.
-
Gently swirl the vessel to suspend the resin.
-
Allow the reaction to proceed for 2 hours at room temperature with occasional agitation.[1]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.
-
Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[4]
-
-
Peptide Isolation:
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[4]
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.[4]
-
Dry the final peptide product under a gentle stream of nitrogen or in a vacuum desiccator.[4]
-
Protocol 2: Cleavage from Rink Amide Resin
This protocol is for peptides synthesized on Rink Amide resin, resulting in a C-terminal amide.
-
Fmoc Deprotection (if necessary):
-
Ensure the N-terminal Fmoc group has been removed. If not, treat the resin with 20% piperidine in DMF for 20-30 minutes, followed by thorough washing with DMF and then DCM.
-
-
Resin Preparation:
-
Follow the same washing and drying procedure as for Wang resin (Protocol 1, Step 1).
-
-
Cleavage Cocktail Preparation:
-
Prepare the same cleavage cocktail as for Wang resin (TFA/TIS/H₂O, 95:2.5:2.5). For peptides with sensitive residues, Reagent K is recommended.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation and Isolation:
-
Follow the same precipitation and isolation steps as for Wang resin (Protocol 1, Steps 4 and 5).
-
Mandatory Visualization
Caption: Experimental workflow for peptide cleavage from resin.
Caption: Troubleshooting logic for low peptide yield after cleavage.
References
Technical Support Center: Troubleshooting Fmoc-Gly-OH-¹³C Peptide Synthesis
Welcome to the technical support center for troubleshooting low yield in Fmoc-Gly-OH-¹³C solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Fmoc-Gly-OH-¹³C peptide synthesis?
Low yields in Fmoc-SPPS, including when using ¹³C labeled glycine, can stem from several factors. The most common issues include incomplete Fmoc deprotection, inefficient coupling of the Fmoc-Gly-OH-¹³C, peptide chain aggregation, and various side reactions.[1][2] Steric hindrance, poor resin swelling, and the purity of reagents and solvents also play a crucial role.[1][3]
Q2: How can I tell if the coupling of Fmoc-Gly-OH-¹³C is incomplete?
Incomplete coupling is a frequent cause of low yield and can be detected using a qualitative ninhydrin (Kaiser) test.[1][3] This test detects free primary amines on the resin. A blue or purple color indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.[3] Conversely, yellow or orange beads suggest a complete coupling.[3] For proline, a different colorimetric test may be needed.[4]
Q3: What are common side reactions when incorporating a glycine residue, and how can they be minimized?
While glycine itself is not prone to many side reactions due to its simple structure, issues can arise depending on the peptide sequence. One significant side reaction in SPPS is the formation of diketopiperazine, especially when proline is one of the first two amino acids in the sequence.[5][6] This leads to the cleavage of the dipeptide from the resin. Using 2-chlorotrityl chloride resin can help inhibit this side reaction due to its steric bulk.[5] Additionally, ensuring high purity of the Fmoc-Gly-OH-¹³C is crucial, as contaminants can lead to unwanted side products.[7]
Q4: Can the ¹³C isotope in Fmoc-Gly-OH-¹³C affect the reaction kinetics or yield?
The kinetic isotope effect for ¹³C is generally small and is not expected to significantly impact the reaction rates of peptide coupling or deprotection steps under standard SPPS conditions. The chemical properties of Fmoc-Gly-OH-¹³C are nearly identical to the unlabeled counterpart. Therefore, troubleshooting low yields should focus on standard SPPS parameters rather than the isotopic label.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Incomplete Coupling
Problem: Low peptide yield, positive ninhydrin (Kaiser) test after coupling Fmoc-Gly-OH-¹³C.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Activation | Use a more potent activating reagent like HBTU, HATU, or HCTU with a base such as DIPEA or NMM.[8] Ensure pre-activation for 2-5 minutes before adding to the resin.[8] |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated Fmoc-Gly-OH-¹³C.[1][8] |
| Peptide Aggregation | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP/DMSO. Adding a chaotropic salt like LiCl can also help disrupt secondary structures.[8] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes to an hour before the first coupling step.[3][9] |
Guide 2: Addressing Issues with Fmoc Deprotection
Problem: Incomplete removal of the Fmoc protecting group, leading to deletion sequences.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Deprotection Reagent Degradation | Prepare a fresh solution of 20% piperidine in DMF for each synthesis. |
| Insufficient Deprotection Time | Increase the deprotection time or perform a second treatment with the piperidine solution. A standard protocol is two treatments of 5-10 minutes each. |
| Peptide Aggregation | As with coupling, peptide aggregation can hinder the accessibility of the Fmoc group. Use aggregation-disrupting solvents or additives as mentioned in Guide 1. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This protocol is used to qualitatively assess the completion of a coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Collect a small sample of resin beads (1-5 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the resin beads with DMF and then with ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[3]
-
Observe the color of the beads and the solution.
Protocol 2: Standard Fmoc Deprotection
Reagents:
-
20% (v/v) piperidine in high-purity DMF.
Procedure:
-
Drain the coupling solution from the peptide-resin.
-
Wash the resin with DMF (3-5 times).
-
Add the 20% piperidine solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Visual Guides
Caption: A workflow for troubleshooting low yield in SPPS.
Caption: The basic cycle of Solid-Phase Peptide Synthesis.
References
- 1. kilobio.com [kilobio.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Technical Support Center: Purification of Fmoc-Gly-OH-¹³C Labeled Peptides
Welcome to the technical support center for the purification of Fmoc-Gly-OH-¹³C labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on purification strategies and to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying Fmoc-Gly-OH and its labeled analogues?
A1: The most effective and commonly used purification techniques are High-Performance Liquid Chromatography (HPLC), flash chromatography, and recrystallization.[1] HPLC is typically used for achieving high purity levels required for analytical standards and pharmaceutical applications, while flash chromatography is suitable for larger scale purification with moderate resolution.[1][2] Recrystallization is an effective method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.[1][3]
Q2: How does ¹³C labeling affect the purification process?
A2: The ¹³C isotopic label does not significantly alter the physicochemical properties of the Fmoc-Gly-OH molecule.[4][5] Therefore, purification strategies developed for the unlabeled compound are directly applicable to its ¹³C labeled counterpart. The primary difference lies in the analytical characterization, where the mass shift due to the label must be accounted for in mass spectrometry.[4] It is crucial to use high-purity labeled reagents, as unlabeled and labeled peptides are inseparable by HPLC.[4]
Q3: What are the common impurities found in crude Fmoc-Gly-OH products?
A3: Common impurities include unreacted starting materials (glycine, Fmoc-Cl, or Fmoc-OSu), dipeptides (e.g., Fmoc-Gly-Gly-OH), and byproducts from side reactions.[6][7][8] Specifically, impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Gly-OH can arise from rearrangements during synthesis.[8][9] Residual solvents like ethyl acetate can also lead to the formation of acetic acid over time, which can truncate peptide chains during synthesis.[7]
Q4: What purity level should I aim for with my final product?
A4: For most research and drug development applications, a purity of ≥99% as determined by HPLC is recommended.[8][10] High purity is essential to ensure the success of subsequent peptide synthesis steps and to avoid the incorporation of impurities into the final peptide product.[1][7]
Q5: How should I store the purified Fmoc-Gly-OH-¹³C?
A5: The purified product should be stored at 2-8°C to maintain its stability.[11] It is also advisable to store it in a desiccated environment to protect it from moisture, which can promote the degradation of the Fmoc group.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of Fmoc-Gly-OH-¹³C.
Issue 1: Low Purity After HPLC Purification
| Potential Cause | Recommended Solution |
| Co-eluting Impurities | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting species. Also, consider trying a different stationary phase (e.g., C8 instead of C18) or mobile phase modifier. |
| Column Overload | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.[12] |
| Inappropriate Solvent for Dissolution | Ensure the crude sample is dissolved in a solvent that is weak enough to allow binding to the stationary phase. Using too strong a solvent can cause the sample to elute with the solvent front (breakthrough).[12] |
| Degradation on Column | If the compound is unstable under acidic conditions (e.g., TFA in the mobile phase), consider using a neutral pH mobile phase or a different purification technique. |
Issue 2: Product Does Not Crystallize During Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent System | Experiment with different solvent/anti-solvent combinations. A good system is one where the compound is soluble in one solvent and insoluble in the other. Common systems include ethanol/water and ethyl acetate/petroleum ether.[3] |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Try purifying the crude material by flash chromatography first to remove these impurities before attempting recrystallization. |
| Supersaturation Not Reached | Slowly cool the solution to induce crystallization. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystal growth. |
| Concentration is Too Low | Concentrate the solution to increase the likelihood of reaching supersaturation. |
Issue 3: Low Recovery After Flash Chromatography
| Potential Cause | Recommended Solution |
| Product is Too Polar and Adheres to Silica | Add a small percentage of a polar modifier like methanol or acetic acid to the eluent to help elute the product. |
| Irreversible Binding to Column | This can happen with highly polar compounds on silica gel. Consider using reverse-phase flash chromatography with a C18 stationary phase. |
| Improper Eluent Selection | Perform thin-layer chromatography (TLC) first to determine the optimal eluent system that provides good separation and an appropriate Rf value (typically 0.2-0.4) for the product. |
| Sample Breakthrough | The dissolution solvent may be too strong, preventing the compound from binding to the stationary phase.[12] Consider a dry loading method where the crude sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[12] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification
-
System Preparation : Equilibrate a C18 HPLC column with a mobile phase of 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).
-
Sample Preparation : Dissolve the crude Fmoc-Gly-OH-¹³C in a minimal amount of the initial mobile phase or a compatible solvent like DMF.
-
Injection and Elution : Inject the sample onto the column and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Acetonitrile over 30 minutes).[13]
-
Fraction Collection : Collect fractions corresponding to the main product peak, which can be detected by UV absorbance at 220 nm or 265 nm.[13]
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal : Combine the pure fractions and remove the solvent by lyophilization (freeze-drying).
Protocol 2: Flash Chromatography on Silica Gel
-
Column Packing : Pack a glass column with silica gel in a suitable non-polar solvent like hexane.
-
Sample Loading : Dissolve the crude product in a minimal amount of a solvent like dichloromethane and load it onto the column. Alternatively, use a dry loading technique.
-
Elution : Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2][14] A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.
-
Monitoring : Monitor the elution of the product using TLC.
-
Fraction Collection and Analysis : Collect fractions containing the purified product, combine them, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection : Identify a suitable solvent system. For Fmoc-Gly-OH, a mixture of toluene or an ethanol/water system can be effective.[3][15]
-
Dissolution : Dissolve the crude material in the minimum amount of the hot solvent.
-
Crystallization : Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
-
Isolation : Collect the crystals by filtration.
-
Washing and Drying : Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.[15]
Data Summary
The following table summarizes typical results that can be expected from the different purification methods.
| Purification Method | Typical Purity Achieved | Expected Recovery | Key Considerations |
| Preparative HPLC | >99%[8] | 70-90% | High resolution, suitable for high purity requirements. |
| Flash Chromatography | 95-98% | 80-95% | Good for larger quantities and removing major impurities.[2] |
| Recrystallization | >98%[15] | 60-85% | Yields high-purity crystalline material; success is highly dependent on the solvent system. |
Visual Workflows
Caption: General workflow for the purification of Fmoc-Gly-OH-¹³C.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. kilobio.com [kilobio.com]
- 2. rsc.org [rsc.org]
- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 4. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. ajpamc.com [ajpamc.com]
Common impurities in Fmoc-Gly-OH-13C synthesis and removal
Welcome to our technical support center for Fmoc-Gly-OH-¹³C₂ synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this isotopically labeled amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Fmoc-Gly-OH-¹³C₂ synthesis?
The most common impurities encountered during the synthesis of Fmoc-Gly-OH-¹³C₂ are similar to those found in the synthesis of its unlabeled counterpart. These primarily include:
-
Dipeptide (Fmoc-Gly-Gly-OH-¹³C₄): This impurity arises from the reaction of already formed Fmoc-Gly-OH-¹³C₂ with another activated glycine molecule.
-
Free Glycine-¹³C₂: Incomplete reaction or hydrolysis of the Fmoc protecting group can lead to the presence of the unreacted starting material.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as toluene or ethyl acetate, may be present in the final product.
-
β-Alanine Derivatives: These impurities can be introduced through the rearrangement of the Fmoc-OSu reagent, if used during the synthesis.[1]
Q2: How can I detect these impurities?
Several analytical techniques can be employed to detect impurities in your Fmoc-Gly-OH-¹³C₂ sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of Fmoc-amino acids. It can effectively separate the desired product from most impurities. A typical purity for high-quality Fmoc-Gly-OH is ≥99%.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product and to identify any unexpected peaks that may correspond to impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities. For Fmoc-Gly-OH-¹³C₂, ¹³C NMR is particularly useful for confirming the isotopic labeling.
Q3: What is a typical purity for commercially available Fmoc-Gly-OH-¹³C₂?
Commercially available Fmoc-Gly-OH-¹³C₂ typically has a high purity, often exceeding 99% as determined by HPLC. The isotopic purity is also a critical parameter, with ¹³C enrichment usually at 99 atom %.[2]
Troubleshooting Guides
Issue 1: Low Purity of Crude Fmoc-Gly-OH-¹³C₂
Symptoms:
-
HPLC analysis of the crude product shows multiple significant impurity peaks.
-
The overall yield of the desired product is lower than expected.
Possible Causes:
-
Incomplete reaction: The reaction between glycine-¹³C₂ and the Fmoc-donating reagent (e.g., Fmoc-Cl or Fmoc-OSu) may not have gone to completion.
-
Side reactions: Conditions of the reaction (e.g., temperature, pH, stoichiometry of reagents) may have favored the formation of byproducts like the dipeptide.
-
Hydrolysis: Presence of water in the reaction mixture can lead to the hydrolysis of the activated Fmoc reagent or the product itself.
Solutions:
-
Optimize reaction conditions: Ensure anhydrous conditions by using dry solvents and reagents. Carefully control the reaction temperature and pH.
-
Stoichiometry: Use a slight excess of the Fmoc-donating reagent to drive the reaction to completion, but be mindful that a large excess can sometimes lead to more side products.
-
Purification: The crude product will likely require purification to remove the impurities. Recrystallization is a common and effective method for purifying Fmoc-Gly-OH.
Issue 2: Presence of Fmoc-Gly-Gly-OH-¹³C₄ Dipeptide Impurity
Symptoms:
-
A peak corresponding to the mass of Fmoc-Gly-Gly-OH-¹³C₄ is observed in the mass spectrum.
-
An additional peak is present in the HPLC chromatogram, typically eluting later than the main product.
Possible Causes:
-
The activated Fmoc-glycine intermediate reacts with an already formed Fmoc-Gly-OH-¹³C₂ molecule.
Solutions:
-
Controlled addition of reagents: Add the activated glycine species slowly to the reaction mixture to minimize its concentration at any given time.
-
Purification: Recrystallization is often effective at removing the dipeptide impurity due to differences in solubility between the monomer and the dimer.
Data Presentation
The following table summarizes the typical purity specifications for Fmoc-Gly-OH and its isotopically labeled analogs based on commercially available data.
| Compound | Purity (by HPLC) | Isotopic Purity | Reference |
| Fmoc-Gly-OH | 99.61% | N/A | |
| Fmoc-Gly-OH-¹³C₂ | 99% (CP) | 99 atom % ¹³C | [2] |
| Fmoc-Gly-OH-¹³C₂,¹⁵N | >99% | 99 atom % ¹³C, 98 atom % ¹⁵N |
Experimental Protocols
Recrystallization of Fmoc-Gly-OH-¹³C₂
This protocol is a general guideline for the purification of Fmoc-Gly-OH-¹³C₂ by recrystallization, adapted from a procedure for the unlabeled compound. The choice of solvent may need to be optimized based on the specific impurity profile of your crude product.
Materials:
-
Crude Fmoc-Gly-OH-¹³C₂
-
Toluene (or other suitable solvent like ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude Fmoc-Gly-OH-¹³C₂ in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Fmoc-Gly-OH-¹³C₂ Synthesis and Purification Workflow
References
Improving resolution in 13C NMR spectra of Fmoc-Gly-OH-13C labeled peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Gly-OH-13C labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of your 13C NMR spectra.
Troubleshooting Guide
This guide addresses common issues encountered during the 13C NMR analysis of labeled peptides, offering specific causes and actionable solutions.
Question: My 13C NMR spectrum shows significantly broad peaks. What are the common causes and how can I fix this?
Answer:
Peak broadening in 13C NMR spectra of peptides can stem from several factors in both solid-state and solution-state experiments. Identifying the cause is key to improving resolution.
Common Causes and Solutions:
-
Anisotropic Bulk Magnetic Susceptibility (ABMS): This is a common issue in solid samples, especially those with aromatic groups like the Fmoc protecting group. It leads to inhomogeneous broadening of all NMR peaks.[1]
-
Solution: Employ two-dimensional (2D) heteronuclear correlation (HETCOR) experiments, such as 1H-13C HETCOR. This technique can significantly reduce ABMS broadening and has been shown to increase resolution by a factor of 1.5 to 8.[1]
-
-
Dipolar Couplings: In the solid state, strong dipolar couplings between nuclei (e.g., 1H-13C) are a major source of line broadening.
-
Solution 1 (Magic Angle Spinning - MAS): Spinning the sample at the "magic angle" (54.7°) averages out these orientation-dependent interactions, leading to narrower peaks.[2]
-
Solution 2 (High-Power 1H Decoupling): Applying a strong radiofrequency field to the 1H channel during 13C signal acquisition effectively removes the 1H-13C dipolar couplings that are not fully eliminated by MAS alone.[2]
-
-
Peptide Aggregation (Solution-State): In solution, peptides can aggregate, leading to longer correlation times and, consequently, broader signals.
-
Solution: Adjust experimental conditions to minimize aggregation. This can include changing the solvent, adjusting the pH, increasing the temperature, or lowering the peptide concentration.[3]
-
-
Chemical Exchange: If the peptide exists in multiple conformations that are exchanging on the NMR timescale, it can lead to broadened peaks.
-
Solution: Try acquiring spectra at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals for each conformer, while increasing it may result in a single, sharp, averaged signal.
-
Question: My signal-to-noise ratio (S/N) is very low. How can I improve the sensitivity of my experiment?
Answer:
Low sensitivity is a common challenge in 13C NMR due to the low natural abundance and smaller magnetic moment of the 13C nucleus.[2] Several techniques can significantly boost your signal.
Methods to Enhance Sensitivity:
-
Cross-Polarization (CP): In solid-state NMR, this is a powerful signal enhancement method. It transfers the higher polarization of abundant 1H nuclei to the rare 13C nuclei, increasing the 13C signal per scan.[2]
-
Increase Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of about 1.4.
-
Optimize Acquisition Parameters: For solution-state NMR, careful optimization of parameters like the relaxation delay (D1) and acquisition time (AQ) can double signal intensity in the same amount of experimental time.[4]
-
Dynamic Nuclear Polarization (DNP): For solid-state samples with long proton relaxation times, DNP can be used to dramatically enhance sensitivity, enabling the acquisition of data that would otherwise be infeasible, such as 2D HETCOR spectra on diluted materials.[1]
-
Isotopic Labeling: The use of 13C-labeled amino acids, such as this compound, is the most direct way to overcome the low natural abundance of 13C, making it possible to obtain localized structural information.[2]
Question: I'm seeing significant peak overlap, especially in the carbonyl and aliphatic regions. How can I better resolve these signals?
Answer:
Spectral overlap is a common problem in peptides due to the presence of many similar chemical environments.
Strategies for Resolving Overlapping Peaks:
-
Multidimensional NMR: Two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for resolving overlapping signals.[5]
-
1H-13C HETCOR: This 2D experiment separates 13C signals based on the chemical shift of the directly attached protons, spreading the peaks into a second dimension.[1]
-
13C-13C Correlation (e.g., TOCSY, COSY): These experiments establish correlations between coupled 13C nuclei, which is invaluable for assigning signals in uniformly labeled peptides.[6][7]
-
-
Selective Isotopic Labeling: Instead of uniform labeling, using specifically labeled amino acids (e.g., only the carbonyl carbon is 13C) can simplify spectra by minimizing 13C-13C couplings and reducing the number of signals.[8]
-
Change Spectrometer Field Strength: Higher magnetic field strengths increase the chemical shift dispersion, which can resolve overlapping peaks.
-
Adjust Experimental Conditions: As with line broadening, changing the solvent, temperature, or pH can alter the chemical shifts of certain residues, potentially resolving degeneracies.[9][10]
Experimental Protocols
Protocol 1: Standard Solid-State 1H-13C CPMAS Experiment
This protocol is designed to acquire a high-resolution 1D 13C spectrum of a solid peptide sample.
-
Sample Preparation: Pack the 13C-labeled peptide powder into a MAS rotor suitable for your spectrometer's probe (typically 2.5 mm to 4 mm).[2]
-
Spectrometer Setup: Insert the rotor into the solid-state NMR probe. Tune and match the 1H and 13C channels.
-
Set MAS Rate: Set the Magic Angle Spinning rate to a value appropriate for your experiment, typically between 5 and 15 kHz. Higher rates can further reduce line broadening but may be limited by rotor size.[2]
-
Acquisition Parameters:
-
Pulse Program: Use a standard cross-polarization pulse sequence (e.g., cpmas).
-
Contact Time: Optimize the CP contact time (p15) to maximize signal transfer from 1H to 13C (typically 0.5 - 2 ms).
-
Recycle Delay (d1): Set a recycle delay based on the 1H T1 relaxation time (typically 2-5 s). Using the 1H spin system as the source allows for more rapid scanning than direct 13C detection.[2]
-
1H Decoupling: Apply a high-power 1H decoupling sequence (e.g., SPINAL-64) during the acquisition period.[2]
-
Number of Scans (ns): Set an appropriate number of scans to achieve the desired signal-to-noise ratio.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Processing: Apply an exponential line broadening function, Fourier transform the FID, and perform phase and baseline corrections.
Protocol 2: Optimized Solution-State 1D 13C Experiment
This protocol aims to maximize the signal-to-noise ratio for a standard 1D 13C spectrum in the minimum time.[4]
-
Sample Preparation: Dissolve the labeled peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O) in a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample, lock on the deuterium signal, and shim the magnetic field. Tune and match the 1H and 13C channels.
-
Acquisition Parameters (Optimized "CARBON" set):
-
Pulse Program: zgdc30 (or zgpg30), which includes 1H decoupling during acquisition and NOE enhancement during the relaxation delay.[4]
-
Acquisition Time (AQ): 1.0 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): Start with 128 and increase as needed for weaker signals.
-
Pulse Angle (P1): Use a 30° pulse angle to allow for a shorter relaxation delay than a 90° pulse would require.[4]
-
-
Data Acquisition & Processing: Acquire and process the data as in a standard experiment. This optimized parameter set can nearly double the signal intensity compared to traditional settings in the same timeframe.[4]
Quantitative Data Summary
| Parameter | Optimized Value | Traditional Value | Benefit of Optimization | Reference |
| Pulse Angle | 30° | 90° | Allows for shorter D1, speeding up the experiment. | [4] |
| Acquisition Time (AQ) | 1.0 s | ~1.0-2.0 s | Optimized for good peak shape without losing sensitivity. | [4] |
| Relaxation Delay (D1) | 2.0 s | > 5 * T1 (~15-50+ s) | Significantly reduces total experiment time. | [4] |
| Resulting S/N | Up to 2x higher | Baseline | Doubles signal intensity in the same experiment time. | [4] |
| Table 1. Comparison of optimized vs. traditional solution-state 13C NMR acquisition parameters. |
| Technique | Principle | Resolution Gain | Primary Application | Reference |
| Magic Angle Spinning (MAS) | Mechanical sample rotation to average anisotropic interactions. | Significant narrowing of lines. | Solid-State NMR | [2] |
| High-Power 1H Decoupling | RF irradiation to remove 1H-13C scalar and dipolar couplings. | Removes splitting and narrows lines. | Solid-State & Solution-State NMR | [2][4] |
| 2D 1H-13C HETCOR | Spreads spectrum into a 2nd dimension based on 1H shifts. | Factor of 1.5 to 8 | Solid-State NMR (reduces ABMS broadening) | [1] |
| Table 2. Summary of common resolution enhancement techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using 13C isotopic labeling for peptide NMR? A1: The primary benefit is overcoming the low natural abundance of 13C (1.1%). By synthetically incorporating 13C-labeled amino acids, you dramatically increase the signal intensity from those specific sites, making it possible to perform advanced NMR experiments and obtain localized structural and dynamic information that would otherwise be impossible to acquire.[2]
Q2: What is Magic Angle Spinning (MAS) and why is it critical for solid-state NMR? A2: MAS is a technique where the sample is spun at a high frequency (kilohertz range) at an angle of 54.7° with respect to the main magnetic field.[11] This spinning effectively averages out orientation-dependent interactions like chemical shift anisotropy and dipolar couplings, which are major sources of line broadening in solid samples. The result is a dramatic improvement in spectral resolution, yielding narrower, more "solution-like" peaks.[2]
Q3: How does 1H decoupling improve resolution in a 13C NMR spectrum? A3: In both solid and solution states, 13C nuclei are coupled to nearby 1H nuclei. This coupling splits the 13C signal into multiple lines (a multiplet), which complicates the spectrum and can obscure information. Decoupling involves applying a radiofrequency field at the 1H resonance frequency, which causes the protons to rapidly flip their spin states. This rapid flipping averages the coupling interaction to zero, causing the 13C multiplet to collapse into a single sharp peak, thereby improving both resolution and sensitivity.[2][4]
Q4: Can changing the solvent affect the resolution of my peptide's 13C NMR spectrum? A4: Yes, absolutely. The solvent can influence the peptide's conformation, aggregation state, and the chemical shifts of its nuclei through intermolecular interactions like hydrogen bonding.[9][10] Switching to a different solvent (e.g., from chloroform to DMSO) can alter the chemical environment enough to resolve overlapping peaks or break up aggregates that cause line broadening.[3][9]
Q5: What is cross-polarization and when should I use it? A5: Cross-polarization (CP) is a sensitivity enhancement technique used in solid-state NMR.[2] It involves transferring magnetization from an abundant, high-sensitivity nucleus (like 1H) to a rare, low-sensitivity nucleus (like 13C). This bypasses the slow T1 relaxation of 13C and takes advantage of the stronger initial polarization of the protons. You should use it whenever you are performing solid-state NMR on 13C-labeled samples to significantly boost your signal and reduce the required experiment time.[2]
References
- 1. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. meihonglab.com [meihonglab.com]
- 6. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 8. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitivity and resolution enhancement of oriented solid-state NMR: Application to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Fmoc-Gly-OH-¹³C Incorporation by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when quantifying the incorporation of Fmoc-Gly-OH-¹³C in your experiments using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying Fmoc-Gly-OH-¹³C incorporation by mass spectrometry?
Q2: How can I confirm the successful incorporation of Fmoc-Gly-OH-¹³C into my synthetic peptide?
The most direct method is to use high-resolution mass spectrometry to analyze the final peptide product.[1][2] You should observe a mass shift corresponding to the number of ¹³C atoms incorporated. For example, if you use Fmoc-Gly-OH-¹³C₂, you would expect to see a mass increase of approximately 2 Da compared to the unlabeled peptide. Tandem mass spectrometry (MS/MS) can further confirm the location of the labeled glycine residue within the peptide sequence.[3]
Q3: What is isotopic scrambling and how can it affect my results?
Isotopic scrambling refers to the metabolic conversion of the labeled amino acid into other amino acids, which can lead to the incorporation of the ¹³C label in unintended positions within the peptide.[3][4] This can dilute the enrichment at the target glycine residue and lead to an underestimation of incorporation efficiency. While less common in chemical synthesis compared to in vivo labeling, it's a factor to be aware of, especially if there are any potential side reactions during synthesis.
Q4: How does the natural abundance of ¹³C affect quantification?
Every carbon atom in a peptide has a natural abundance of the ¹³C isotope of approximately 1.1%.[5] For larger peptides with many carbon atoms, the cumulative contribution of these natural isotopes can create a complex isotopic distribution that may overlap with the signal from the intentionally incorporated ¹³C label.[6] This makes it crucial to use high-resolution mass spectrometers and appropriate data analysis software to deconvolve the isotopic patterns and accurately quantify the enrichment from the labeled glycine.[7]
Troubleshooting Guides
Issue 1: Low or No Incorporation of Fmoc-Gly-OH-¹³C Detected by Mass Spec
Possible Causes:
-
Inefficient Coupling: The coupling reaction of Fmoc-Gly-OH-¹³C to the resin-bound peptide may be incomplete.
-
Degradation of Labeled Amino Acid: The labeled amino acid may have degraded prior to or during the coupling reaction.
-
Incorrect Reagents or Protocol: Errors in the synthesis protocol or use of expired or improperly stored reagents can lead to failed coupling.
Troubleshooting Steps:
-
Verify Coupling Conditions:
-
Ensure that the coupling reagents (e.g., HBTU, DIC) are fresh and active.[8]
-
Optimize the coupling time and temperature. Glycine, being a small amino acid, usually couples efficiently, but difficult sequences may require extended reaction times.
-
Use a molar excess of the Fmoc-Gly-OH-¹³C and coupling reagents.
-
-
Monitor Coupling Efficiency:
-
Perform a Kaiser test or other colorimetric test after the coupling step to check for the presence of unreacted primary amines.[9] A positive test indicates incomplete coupling.
-
-
Check Labeled Amino Acid Integrity:
-
Confirm the purity and integrity of the Fmoc-Gly-OH-¹³C stock using an appropriate analytical technique if degradation is suspected.
-
Issue 2: Complex or Unexpected Isotopic Patterns in Mass Spectrum
Possible Causes:
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed from the newly incorporated glycine, the subsequent amino acid will not be added, leading to a truncated peptide with the Fmoc group still attached (+222 Da). Incomplete deprotection of a previous residue can lead to a deletion of the labeled glycine.[10]
-
Natural Isotope Overlap: The isotopic distribution of a large peptide can be complex, making it difficult to resolve the peak corresponding to the ¹³C-labeled species.[6]
-
Presence of Deletion Sequences: Inefficient coupling at any stage of the synthesis can lead to a mixture of peptides with and without the labeled glycine, complicating the mass spectrum.
Troubleshooting Steps:
-
Optimize Fmoc Deprotection:
-
Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh and used for a sufficient amount of time.[8] For difficult sequences, extending the deprotection time or using a stronger base cocktail may be necessary.[11]
-
Automated peptide synthesizers can monitor Fmoc removal by UV absorbance of the dibenzofulvene-piperidine adduct, which can help ensure complete deprotection.[9]
-
-
Utilize High-Resolution Mass Spectrometry:
-
Purify the Peptide:
-
Use HPLC to purify the crude peptide product. This will help to isolate the full-length peptide from truncated or deletion sequences, simplifying the mass spectrum.
-
-
Data Analysis Software:
Data Presentation
Table 1: Expected Mass Shifts for a Hypothetical Peptide (M.W. 1000 Da) with Fmoc-Gly-OH-¹³C Incorporation
| Peptide Species | Number of ¹³C Atoms | Theoretical Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| Unlabeled Peptide | 0 | 1000.0000 | 0 |
| Peptide + ¹³C-Glycine | 1 | 1001.0034 | +1.0034 |
| Peptide + ¹³C₂-Glycine | 2 | 1002.0067 | +2.0067 |
Note: The actual observed mass may vary slightly due to instrument calibration and other factors.
Table 2: Impact of Natural ¹³C Abundance on Observed Peak Intensities for a Peptide with 50 Carbon Atoms
| Isotopologue | Relative Abundance (Theoretical) |
| M | 100% |
| M+1 | 55.5% |
| M+2 | 15.2% |
| M+3 | 2.7% |
This table illustrates that even without intentional labeling, there are significant peaks at M+1, M+2, etc., due to the natural abundance of ¹³C. This underscores the importance of correcting for this effect in quantification experiments.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Gly-OH-¹³C
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Fmoc-Gly-OH-¹³C Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH-¹³C (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring: After coupling, take a small sample of the resin and perform a Kaiser test to ensure the reaction is complete (negative result).[9]
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase HPLC.
-
Mass Spectrometry Analysis: Lyophilize the purified peptide and prepare a sample for mass spectrometry analysis.
Protocol 2: Mass Spectrometry Analysis and Data Quantification
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).[1] For quantitative analysis, spike in a known amount of an unlabeled version of the peptide as an internal standard.
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptide from any remaining impurities using a suitable C18 column and gradient.
-
Acquire full scan MS data in high-resolution mode to observe the isotopic distribution of the peptide.
-
Acquire MS/MS data to confirm the peptide sequence and the location of the ¹³C-labeled glycine.
-
-
Data Analysis:
-
Process the raw data using software capable of isotopic distribution analysis.
-
Determine the experimental mass of the peptide to confirm successful synthesis.
-
Deconvolute the isotopic clusters of the labeled and unlabeled peptides.
-
Correct for the natural abundance of ¹³C to determine the true enrichment from the Fmoc-Gly-OH-¹³C.[6]
-
Calculate the incorporation efficiency by comparing the peak areas or intensities of the labeled and unlabeled peptide species.
-
Mandatory Visualization
Caption: Experimental workflow for Fmoc-Gly-OH-¹³C peptide synthesis and mass spec analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Integrity of Fmoc-Gly-OH-¹³C in Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ¹³C-labeled Fmoc-Gly-OH in solid-phase peptide synthesis (SPPS). The primary focus is to address concerns regarding the potential for isotopic scrambling and to provide robust protocols for maintaining the isotopic integrity of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and is it a risk when using Fmoc-Gly-OH-¹³C in chemical peptide synthesis?
A1: Isotopic scrambling refers to the unwanted distribution of an isotopic label to positions other than the one it was originally introduced at. In the context of protein production in biological systems (e.g., E. coli), this is a known issue where metabolic pathways can convert one labeled amino acid into another, thereby "scrambling" the label.[1][2][3] However, in chemical synthesis, such as Fmoc-based solid-phase peptide synthesis (SPPS), there are no metabolic enzymes to facilitate such conversions. The ¹³C label on the backbone of Fmoc-Gly-OH is covalently bound and is highly stable under the standard conditions of Fmoc-SPPS. Therefore, isotopic scrambling, in the metabolic sense, does not occur.
Q2: Can the ¹³C label on Fmoc-Gly-OH be lost during the repetitive cycles of Fmoc-SPPS?
A2: The carbon backbone of glycine is chemically stable and not susceptible to cleavage or rearrangement under the conditions used for Fmoc deprotection (typically piperidine in DMF) or peptide coupling. The chemical reactions in SPPS are designed to form amide bonds and remove protecting groups without affecting the underlying amino acid structure.[4][5]
Q3: Are there any non-standard SPPS conditions that could potentially compromise the ¹³C label?
A3: While highly unlikely, extremely harsh and non-standard conditions, such as prolonged exposure to very strong acids or bases at high temperatures, could theoretically lead to the degradation of the amino acid itself. However, such conditions would also degrade the entire peptide chain and are well outside the established protocols for successful peptide synthesis. Following standard, optimized protocols is the best way to ensure the integrity of both the peptide and the isotopic label.
Q4: How can I verify the isotopic integrity of my final ¹³C-labeled peptide?
A4: The most definitive method for verifying the position and enrichment of the ¹³C label is through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can confirm the overall mass of the peptide, which will reflect the incorporation of the ¹³C isotope. 1D and 2D NMR spectroscopy can provide detailed structural information, confirming the precise location of the ¹³C atom within the glycine residue.
Troubleshooting Guide: Unexpected MS or NMR Data
While true isotopic scrambling of the glycine backbone is not an expected side reaction in Fmoc-SPPS, other common synthesis problems can lead to complex analytical results. This guide will help you troubleshoot these issues.
| Symptom | Potential Root Cause (Non-Scrambling Related) | Recommended Actions & Solutions |
| Mass spectrum shows a peak corresponding to the unlabeled peptide. | Incomplete incorporation of Fmoc-Gly-OH-¹³C: This could be due to a "difficult coupling" sequence, steric hindrance, or peptide aggregation on the resin.[1] | 1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Gly-OH-¹³C. 2. Use a different coupling reagent: Switch to a more potent activator like HATU or COMU. 3. Increase coupling time: Extend the reaction time for the labeled amino acid. |
| Mass spectrum shows multiple unexpected peaks close to the target mass. | 1. Deletion sequences: Incomplete Fmoc deprotection or coupling in subsequent cycles. 2. Side reactions: Aspartimide formation (if Asp is present), diketopiperazine formation (at the dipeptide stage), or racemization.[6][7][8] | 1. Optimize deprotection/coupling: Ensure sufficient time and reagent concentration for each step. Monitor completion with a Kaiser test. 2. Review sequence for "difficult" motifs: For sequences prone to aspartimide formation (e.g., Asp-Gly), consider using protective groups on the backbone of the preceding amino acid.[] |
| NMR spectrum shows unexpected complexity or peak splitting. | 1. Conformational isomers: Peptides can exist in multiple conformations in solution, leading to more complex NMR spectra. 2. Aggregation: Peptide aggregation can cause line broadening and the appearance of new signals. 3. Impurities: Co-eluting impurities from the synthesis that were not fully removed during purification. | 1. Adjust NMR conditions: Vary the temperature, solvent, or pH to potentially resolve conformational heterogeneity. 2. Re-purify the peptide: Use a shallower gradient during HPLC purification to better separate closely eluting species. |
| Mass spectrum shows a mass that is slightly off, but not corresponding to the unlabeled peptide. | Modification of other residues: Oxidation of Met or Trp, or incomplete removal of side-chain protecting groups during final cleavage. | 1. Optimize cleavage: Ensure a sufficient scavenger concentration (e.g., TIS, EDT) in your TFA cleavage cocktail to prevent side reactions. 2. Verify raw material purity: Ensure the purity of the Fmoc-Gly-OH-¹³C and other reagents. |
Isotopic Scrambling: A Comparison of Synthesis Methods
The table below summarizes the risk of isotopic scrambling in different peptide/protein synthesis methodologies.
| Synthesis Method | Mechanism of Isotopic Scrambling | Risk Level for ¹³C Backbone Label |
| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Not applicable (no metabolic pathways) | Extremely Low / Negligible |
| Recombinant Protein Expression (e.g., in E. coli) | Metabolic conversion of the supplied labeled amino acid into other amino acids by cellular enzymes.[1][3] | High (can be mitigated with specific strains or inhibitors) |
| Cell-Free Protein Synthesis | Residual metabolic enzyme activity in the cell extract can lead to amino acid conversion.[2] | Moderate (generally lower than in-vivo expression) |
Experimental Protocols
To ensure the highest fidelity of ¹³C incorporation and overall peptide purity, the following standard Fmoc-SPPS protocols are recommended.
Protocol 1: Standard Coupling of Fmoc-Gly-OH-¹³C
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the purity and isotopic incorporation of the final product by LC-MS and NMR.
Visualizing the Workflow and Logic
The following diagrams illustrate the logic of isotopic integrity in SPPS and a typical experimental workflow.
Caption: Comparison of isotopic scrambling risk in biological vs. chemical synthesis.
Caption: Standard workflow for incorporating Fmoc-Gly-OH-¹³C in SPPS.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Researcher's Guide to Isotopic Labeling: Fmoc-Gly-OH-¹³C vs. Fmoc-Gly-OH-¹³C,¹⁵N for NMR Analysis
In the intricate world of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules. The precision of NMR analysis is significantly enhanced through the strategic incorporation of stable isotopes. For researchers synthesizing peptides, the choice between singly and doubly labeled amino acids is a critical decision that directly impacts the quality and depth of structural information that can be obtained. This guide provides an objective comparison of Fmoc-Gly-OH-¹³C and Fmoc-Gly-OH-¹³C,¹⁵N, offering experimental insights to inform your selection.
Introduction to Isotopic Labeling in Peptide NMR
Stable isotope labeling in peptides involves replacing naturally abundant atoms (like ¹²C and ¹⁴N) with their heavier, NMR-active isotopes (¹³C and ¹⁵N).[] This enrichment is crucial for overcoming the low natural abundance of these isotopes, thereby significantly boosting the signal-to-noise ratio in NMR experiments.[] Fmoc-protected glycine is a common building block in solid-phase peptide synthesis (SPPS), and its isotopically labeled variants, Fmoc-Gly-OH-¹³C and Fmoc-Gly-OH-¹³C,¹⁵N, offer distinct advantages for NMR analysis.
Fmoc-Gly-OH-¹³C provides a single ¹³C label, which is invaluable for a range of one- and two-dimensional NMR experiments. This level of labeling allows for the unambiguous assignment of the labeled carbon and its directly attached protons, providing key structural constraints.
Fmoc-Gly-OH-¹³C,¹⁵N , on the other hand, introduces both a ¹³C and a ¹⁵N label. This dual labeling is the gateway to more sophisticated multi-dimensional NMR experiments, particularly triple-resonance experiments that correlate the ¹H, ¹³C, and ¹⁵N nuclei.[2] These experiments are indispensable for resolving the complex spectra of larger peptides and proteins, enabling a more complete and detailed structural characterization.
Comparative Performance Analysis
The choice between single and double isotopic labeling hinges on the specific research objectives, the size and complexity of the peptide, and the desired level of structural detail.
| Feature | Fmoc-Gly-OH-¹³C | Fmoc-Gly-OH-¹³C,¹⁵N |
| Isotopic Labeling | Single (¹³C) | Double (¹³C, ¹⁵N) |
| Primary Application | 1D ¹³C NMR, 2D ¹H-¹³C HSQC | 2D ¹H-¹⁵N HSQC, 3D Triple-Resonance NMR (HNCA, HNCACB, etc.) |
| Information Content | Provides correlations between the labeled carbon and its attached proton(s). Useful for assigning specific carbon resonances and probing local structure. | Enables through-bond correlation of backbone atoms (N, Cα, C'), facilitating sequential backbone assignment and detailed structural analysis.[3] |
| Spectral Complexity | Simpler spectra, suitable for smaller peptides or for probing specific sites in larger molecules. | Can generate more complex but also more informative spectra, crucial for resolving resonance overlap in larger systems. |
| Resolution | Good for resolving signals associated with the labeled glycine residue. | Superior for resolving backbone resonances throughout the peptide, especially in regions of high spectral overlap. |
| Cost | Generally lower cost per gram. | Higher cost due to the dual isotope enrichment. |
| Ideal for | Smaller peptides, site-specific labeling studies, initial structural characterization. | Larger peptides and proteins, detailed structural determination, studies of protein dynamics. |
Experimental Protocols
The successful application of isotopically labeled amino acids in NMR studies relies on robust experimental procedures for both peptide synthesis and NMR data acquisition.
Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical peptide containing an isotopically labeled glycine.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[5]
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the resin's free amine.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times).[5]
3. Amino Acid Coupling (Incorporation of Labeled Glycine):
-
In a separate vial, dissolve the isotopically labeled Fmoc-Gly-OH (either ¹³C or ¹³C,¹⁵N) (3-5 equivalents) in DMF.[5]
-
Add a coupling reagent such as HBTU (3-5 equivalents) and an activator base like DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxyl group.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.
-
Drain the coupling solution and wash the resin with DMF.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to remove the peptide from the resin and cleave the side-chain protecting groups.[4]
-
Incubate the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.
-
Lyophilize the crude peptide to obtain a powder.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the purity and identity of the peptide by mass spectrometry.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O with a phosphate buffer at a specific pH).[6]
-
The typical concentration for peptide samples is between 0.1 and 5 mM.[6]
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
For Fmoc-Gly-OH-¹³C Labeled Peptides:
-
1D ¹³C NMR: Acquire a one-dimensional ¹³C spectrum to observe the chemical shift of the labeled glycine carbon.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹³C nucleus with its directly attached proton(s), providing a specific resonance for the labeled glycine. This is a powerful tool for unambiguous assignment.[]
-
-
For Fmoc-Gly-OH-¹³C,¹⁵N Labeled Peptides:
-
2D ¹H-¹⁵N HSQC: This is often referred to as the "fingerprint" spectrum of a protein or peptide, where each peak corresponds to a specific amide proton and its bonded nitrogen.[] The labeled glycine will give a distinct peak in this spectrum.
-
3D Triple-Resonance Experiments (e.g., HNCA, HNCACB): These experiments are the cornerstone of backbone resonance assignment in larger peptides and proteins. They create correlations between the amide proton and nitrogen of one residue and the alpha and beta carbons of the same and the preceding residue.[3] This through-bond connectivity allows for sequential assignment of the peptide backbone.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow from peptide synthesis to NMR analysis and the key difference in the NMR experimental approach based on the labeling strategy.
Caption: Workflow for Solid-Phase Peptide Synthesis of an Isotopically Labeled Peptide.
Caption: Comparative NMR Analysis Workflow for Singly vs. Doubly Labeled Peptides.
Conclusion
The decision between using Fmoc-Gly-OH-¹³C and Fmoc-Gly-OH-¹³C,¹⁵N for NMR analysis is a strategic one that should be guided by the specific demands of the research project. For smaller peptides or when focusing on a particular glycine residue, the single ¹³C label provides valuable and more easily interpretable data at a lower cost. However, for the comprehensive structural elucidation of larger and more complex peptides, the dual ¹³C,¹⁵N labeling is indispensable. It unlocks the power of triple-resonance NMR, which is often the only way to achieve complete backbone resonance assignment and a high-resolution three-dimensional structure. By carefully considering the trade-offs between information content, spectral complexity, and cost, researchers can select the optimal isotopic labeling strategy to advance their scientific goals.
References
- 2. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
A Researcher's Guide to 13C Labeled Amino Acids: Comparing Fmoc-Gly-OH-¹³C₂ with Other Isotopically Labeled Alternatives
In the realms of proteomics, metabolomics, and drug development, stable isotope-labeled amino acids are indispensable tools for the precise tracking and quantification of peptides and proteins.[1] Among these, ¹³C labeled amino acids, particularly those protected with the Fmoc group for solid-phase peptide synthesis (SPPS), are crucial for synthesizing custom peptides used as internal standards or structural probes.[2][] This guide provides a detailed comparison of Fmoc-Gly-OH-¹³C₂ with other common ¹³C labeled Fmoc-amino acids, offering researchers the data and protocols needed to make informed decisions for their experimental designs.
Introduction to ¹³C Labeled Amino Acids
Stable isotope labeling involves replacing an atom in a molecule with its non-radioactive (stable) isotope, such as replacing ¹²C with ¹³C.[1] This substitution results in a mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) without altering the chemical properties of the molecule.[4] Fmoc-protected, ¹³C-labeled amino acids are foundational building blocks in Fmoc-based SPPS, allowing for the strategic incorporation of a mass label at specific sites within a synthetic peptide.[5][6]
Fmoc-Gly-OH-¹³C₂ is a derivative of glycine, the simplest amino acid, where both the carbonyl carbon and the alpha-carbon are replaced with ¹³C isotopes. Its lack of a side chain offers unique advantages and considerations in peptide synthesis and analysis.
Comparative Analysis of ¹³C Labeled Fmoc-Amino Acids
The choice of which ¹³C labeled amino acid to incorporate into a peptide sequence depends on the specific application, the desired mass shift, and the physicochemical properties of the amino acid itself.
Physicochemical Properties
The quality of the labeled amino acid is paramount for successful peptide synthesis and accurate quantification.[4][7] High isotopic and chemical purity are essential to avoid interference from unlabeled or impure species.[4][8] The table below summarizes key properties for Fmoc-Gly-OH-¹³C₂ and other representative ¹³C labeled amino acids.
| Compound | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity (Assay) | Mass Shift | Melting Point (°C) | Reference |
| Fmoc-Gly-OH-¹³C₂ | 299.29 | 99 atom % ¹³C | 99% (CP) | M+2 | 174-175 | Sigma-Aldrich |
| Fmoc-Ala-OH-¹³C₃ | 314.31 | 99 atom % ¹³C | 99% (CP) | M+3 | 147-153 | |
| Fmoc-Val-OH-¹³C₅,¹⁵N | 345.34 | 98 atom % ¹³C, 98 atom % ¹⁵N | 99% (CP) | M+6 | 143-145 | |
| Fmoc-Leu-OH-¹³C₆,¹⁵N | 360.36 | 98 atom % ¹³C, 98 atom % ¹⁵N | 99% (CP) | M+7 | 152-156 |
Application-Based Comparison
The selection of a labeled amino acid often extends beyond its physical properties to its role within the peptide and the goals of the experiment.
| Application | Fmoc-Gly-OH-¹³C₂ | Other ¹³C Labeled Amino Acids (e.g., Leu, Val, Ala) | Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | Glycine's flexibility can be advantageous in certain sequences. Its achiral nature prevents racemization during coupling. | Bulky side chains (Val, Leu) can sometimes lead to difficult coupling steps, requiring stronger coupling reagents or longer reaction times. | The choice may be dictated by the native sequence of the target peptide. High chemical purity (≥99%) is critical for all building blocks to ensure high yield of the final peptide.[7][8] |
| Mass Spectrometry (MS) Quantification | Provides a minimal +2 Da mass shift. Useful for introducing a label without significantly altering peptide properties. Glycine is a common amino acid. | Can provide larger and more distinct mass shifts (e.g., Leu ¹³C₆,¹⁵N provides +7 Da), which can move the isotopic cluster away from the unlabeled peptide's cluster, potentially improving quantification. | The ideal mass shift is typically 5-10 Da.[4] The chosen amino acid should be part of a "proteotypic" peptide—one that is unique to the target protein and consistently observed in MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C labels on the backbone provide specific probes for studying backbone dynamics, especially in flexible regions where glycine residues are often found. | Labels on side-chain carbons (e.g., in Leu or Val) are powerful for probing protein structure, folding, and intermolecular interactions.[2] | The labeling strategy (uniform vs. selective) depends on the experimental goal. ¹³C labeling enhances signal dispersion and simplifies spectral analysis.[2][6] |
Key Experimental Methodologies
Detailed and robust protocols are fundamental to achieving reliable and reproducible results. Below are standard protocols for the synthesis and analysis of peptides incorporating ¹³C labeled amino acids.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a solid support resin, incorporating a ¹³C labeled amino acid.
-
Resin Swelling : Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection :
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For incorporating the labeled amino acid (e.g., Fmoc-Gly-OH-¹³C₂), follow the same procedure.
-
-
Washing : After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times).
-
Cycle Repetition : Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection :
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification :
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the final labeled peptide by mass spectrometry.
-
Mass Spectrometry Analysis for Protein Quantification (AQUA Method)
This protocol describes the use of a ¹³C-labeled synthetic peptide as an internal standard for absolute quantification of a target protein in a complex sample.
-
Sample Preparation : Lyse cells or tissues to extract proteins. Determine the total protein concentration using a standard assay (e.g., BCA).
-
Internal Standard Spiking : Add a known, precise amount of the purified, heavy isotope-labeled synthetic peptide (e.g., containing a ¹³C-Gly residue) to the protein extract.
-
Denaturation, Reduction, and Alkylation :
-
Denature the proteins using urea or another denaturant.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion : Digest the protein mixture into smaller peptides using a protease, typically trypsin.
-
LC-MS/MS Analysis :
-
Analyze the peptide mixture using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
-
The mass spectrometer is configured to perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In this mode, it specifically monitors for the precursor-to-fragment ion transitions of both the "light" (endogenous) and "heavy" (labeled standard) versions of the target peptide.
-
-
Data Analysis :
-
Extract the chromatographic peak areas for both the light and heavy peptide transitions.
-
Calculate the ratio of the light-to-heavy peak areas.
-
Since the amount of the heavy standard is known, the absolute quantity of the endogenous peptide (and thus the protein) in the original sample can be calculated from this ratio.
-
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, adhering to strict formatting for clarity and readability.
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 4. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 5. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merck-lifescience.com.tw [merck-lifescience.com.tw]
A Comparative Guide to Validating Fmoc-Gly-OH-¹³C₂ Incorporation
For researchers engaged in peptide synthesis and drug development, the precise incorporation of isotopically labeled amino acids is paramount for structural and functional studies. This guide provides a comparative analysis of three common analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for validating the successful incorporation of Fmoc-Gly-OH-¹³C₂ into a peptide chain.
Performance Comparison
The choice of analytical method for validating Fmoc-Gly-OH-¹³C₂ incorporation depends on the specific requirements of the experiment, including the need for quantitative data, structural information, and throughput.
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | UV-Vis Spectroscopy |
| Information Provided | Quantitative incorporation, atomic connectivity, structural conformation | Isotopic enrichment, molecular weight confirmation | Presence of ¹³C=O bond, secondary structure | Indirect measure of coupling efficiency |
| Sample Preparation | Can be performed on-resin or after cleavage and purification | Requires cleavage from resin and purification | Can be performed on-resin or after cleavage | Analysis of piperidine solution after Fmoc deprotection |
| Sensitivity | Moderate to low | High | Moderate | High |
| Quantitative Capability | Yes (qNMR) | Yes (Isotope ratio analysis) | Qualitative to semi-quantitative | Indirectly quantitative |
| Throughput | Low to moderate | High | High | High |
| Cost | High | Moderate to high | Low to moderate | Low |
Experimental Protocols
Detailed methodologies for each validation technique are provided below.
NMR Spectroscopy: Validation of Incorporation
NMR spectroscopy is a powerful non-destructive technique that provides unambiguous evidence of ¹³C incorporation and can be used to quantify the level of enrichment.[1][2]
a) On-Resin ¹³C NMR Spectroscopy:
This method allows for the direct observation of the labeled peptide while it is still attached to the solid support, providing real-time monitoring of the synthesis.
-
Sample Preparation:
-
Swell the peptide-resin (~50-100 mg) in a suitable deuterated solvent (e.g., DMF-d₇, DMSO-d₆).
-
Transfer the swollen resin to a solid-state NMR rotor.
-
-
NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a high-resolution solid-state NMR spectrometer.
-
Key parameters to optimize include the magic angle spinning (MAS) rate, cross-polarization (CP) contact time, and recycle delay.
-
-
Data Analysis:
-
The presence of a signal corresponding to the ¹³C-labeled carbonyl and α-carbon of the glycine residue confirms incorporation. The expected chemical shifts for the labeled carbons in Fmoc-Gly-OH-¹³C₂ are approximately 172 ppm (¹³C=O) and 43 ppm (α-¹³C).[1]
-
Integration of the ¹³C signal relative to a known internal standard or a natural abundance ¹³C signal from the resin can provide quantitative information on the incorporation efficiency.
-
b) Cleavage and Solution ¹³C NMR Spectroscopy:
This approach involves cleaving the peptide from the resin before NMR analysis.
-
Sample Preparation:
-
Cleave the peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[3]
-
Precipitate the peptide with cold diethyl ether and purify by HPLC.
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
-
Data Analysis:
-
Observe the characteristic signals for the ¹³C-labeled glycine carbons to confirm incorporation.
-
Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to determine the precise amount of labeled peptide.
-
Mass Spectrometry: Confirmation of Isotopic Enrichment
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the synthesized peptide, thereby verifying the incorporation of the ¹³C₂-labeled glycine.
-
Sample Preparation:
-
Cleave the peptide from the resin and purify by HPLC as described above.
-
Prepare the sample for MS analysis (e.g., dissolve in a suitable solvent for ESI-MS or co-crystallize with a matrix for MALDI-TOF MS). A common matrix for MALDI-TOF analysis of peptides is α-cyano-4-hydroxycinnamic acid (CHCA).[4]
-
-
MS Acquisition:
-
Acquire the mass spectrum of the peptide.
-
-
Data Analysis:
-
The mass spectrum of the successfully synthesized peptide will show a mass increase of 2 Da for each incorporated Fmoc-Gly-OH-¹³C₂ compared to the unlabeled peptide.
-
The isotopic distribution pattern can be analyzed to determine the percentage of isotopic enrichment.
-
FTIR Spectroscopy: Qualitative Indication of Incorporation
FTIR spectroscopy can provide a rapid, qualitative assessment of ¹³C=O incorporation by detecting the shift in the amide I vibrational band.[5][6][7]
-
Sample Preparation:
-
The analysis can be performed on the peptide-resin directly or on the cleaved and purified peptide.
-
For on-resin analysis, a small sample of the dried resin is used. For the purified peptide, a thin film can be cast on an appropriate IR window (e.g., CaF₂).
-
-
FTIR Acquisition:
-
Acquire the FTIR spectrum in the mid-IR region (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The amide I band, which primarily arises from the C=O stretching vibration of the peptide backbone, typically appears around 1650 cm⁻¹.
-
The incorporation of a ¹³C-labeled carbonyl group will result in a red-shift of this band by approximately 40-45 cm⁻¹ due to the heavier isotope.[8] The appearance of a new band in this region (around 1605-1610 cm⁻¹) is indicative of successful incorporation.
-
UV-Vis Spectroscopy: Indirect Monitoring of Coupling Efficiency
While not a direct method for validating isotopic incorporation, UV-Vis spectroscopy is a widely used technique in solid-phase peptide synthesis to monitor the efficiency of the coupling reaction by quantifying the amount of Fmoc group cleaved in each step.[9]
-
Procedure:
-
After the coupling step with Fmoc-Gly-OH-¹³C₂, treat the resin with a piperidine solution to remove the Fmoc protecting group.
-
Collect the piperidine solution containing the cleaved dibenzofulvene-piperidine adduct.
-
Measure the absorbance of this solution at 301 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of Fmoc group cleaved, which in turn indicates the efficiency of the preceding coupling reaction. Consistent absorbance values after each coupling step suggest successful and complete reactions.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the primary validation techniques.
References
- 1. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 2. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. MALDI Peptide Mapping for Fast Analysis in Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Isotope-edited FTIR in H2O: determination of the conformation of specific residues in a model α-helix peptide by 13C labeled carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fourier transform infrared spectroscopy of 13C = O-labeled phospholipids hydrogen bonding to carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Researcher's Guide to Selecting Fmoc-Gly-OH-¹³C: A Quantitative Supplier Comparison
For researchers and professionals in drug development and peptide synthesis, the quality of isotopically labeled amino acids is paramount. This guide provides a quantitative comparison of Fmoc-Gly-OH-¹³C from various suppliers, focusing on critical quality attributes such as chemical purity and isotopic enrichment. The information presented herein is based on publicly available data and established analytical protocols to aid in making an informed purchasing decision.
Key Quality Parameters: A Comparative Overview
The selection of a suitable Fmoc-Gly-OH-¹³C supplier should be driven by empirical data. Below is a summary of key quantitative parameters for isotopically labeled Fmoc-Glycine from prominent suppliers. Data is compiled from Certificates of Analysis (CoA) and product specifications where available.
| Supplier | Product Name | Catalog Number | Lot/Batch Number | Chemical Purity (by HPLC) | Isotopic Enrichment |
| Sigma-Aldrich | Fmoc-Gly-OH-1-¹³C | 605182 | MBBB6139V | ≥99% (CP) | 99 atom % ¹³C |
| Sigma-Aldrich | Fmoc-Gly-OH-¹³C₂,¹⁵N | - | - | >99%[1] | 99 atom % ¹³C, 98 atom % ¹⁵N |
| Benchchem | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | - | >99%[1] | >98% ¹³C, >97% ¹⁵N[1] |
| Anaspec | Fmoc-Gly-OH (1-¹³C) | AS-61572-1 | - | Data not publicly available | Data not publicly available |
| MedchemExpress | Fmoc-Gly-OH-1-¹³C | HY-W010313S1 | - | Data not publicly available | Data not publicly available |
| CEM Corporation | Fmoc-Gly-OH | - | - | ≥ 99.0% | Not applicable (non-labeled)[2][3] |
Note: Data availability varies by supplier and batch. It is highly recommended to request a lot-specific Certificate of Analysis before purchase. "CP" denotes chemically pure.
Experimental Protocols for Quality Assessment
To ensure the quality and performance of Fmoc-Gly-OH-¹³C in your experiments, standardized analytical methods are crucial. The following are detailed protocols for assessing chemical purity and isotopic enrichment.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of Fmoc-amino acids. Impurities can arise from the synthesis of the amino acid itself or from the attachment of the Fmoc protecting group[4].
Objective: To separate and quantify Fmoc-Gly-OH-¹³C from any process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Fmoc-Gly-OH-¹³C dissolved in a suitable solvent (e.g., acetonitrile/water mixture)
Procedure:
-
Sample Preparation: Prepare a stock solution of Fmoc-Gly-OH-¹³C at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 70 25 100 30 100 31 30 | 35 | 30 |
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main product by the total peak area of all detected peaks, expressed as a percentage.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is the definitive method for determining the extent of isotopic labeling in a molecule[5].
Objective: To determine the atom percent excess of ¹³C in Fmoc-Gly-OH-¹³C.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Ionization source (e.g., Electrospray Ionization - ESI)
Reagents:
-
Sample: Fmoc-Gly-OH-¹³C dissolved in a suitable solvent for infusion or LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL).
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the region of the molecular ion of Fmoc-Gly-OH. The expected monoisotopic mass for the unlabeled species is approximately 297.10 g/mol . The ¹³C labeled species will have a mass shift.
-
For Fmoc-Gly-OH-1-¹³C, the M+1 peak will be significantly enhanced. For Fmoc-Gly-OH-¹³C₂, the M+2 peak will be the most abundant.
-
-
Data Analysis: The isotopic enrichment is calculated from the relative intensities of the isotopic peaks. For a single ¹³C label, the enrichment can be approximated by the formula: % ¹³C Enrichment = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] * 100 Note: This is a simplified calculation. For accurate quantification, especially with multiple labels, more sophisticated algorithms that account for the natural abundance of other isotopes are required. Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) can also be employed for highly precise measurements of ¹³C enrichment[6].
Visualizing the Workflow and Decision Process
To further clarify the process of supplier evaluation and selection, the following diagrams illustrate the experimental workflow and the logical steps involved in making a decision.
Conclusion
The choice of a reliable supplier for isotopically labeled reagents like Fmoc-Gly-OH-¹³C is a critical step that can significantly impact the outcome of research and development projects. While supplier-provided data is a good starting point, independent verification of key quality attributes is always recommended. By employing standardized analytical protocols and a structured evaluation process, researchers can ensure the procurement of high-quality materials, leading to more reliable and reproducible experimental results. The importance of high-purity Fmoc-amino acids is particularly pronounced in solid-phase peptide synthesis, where impurities can be incorporated into the growing peptide chain, complicating purification and potentially affecting the final product's biological activity[4][7].
References
- 1. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 2. Fmoc-Gly-OH [cem.com]
- 3. Fmoc-Gly-OH [cem.com]
- 4. ajpamc.com [ajpamc.com]
- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 13C isotopic enrichment of glutathione and glycine by gas chromatography/combustion/isotope ratio mass spectrometry after formation of the N- or N,S-ethoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Metabolic Flux Data Using ¹³C Tracers
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique for quantifying the rates of metabolic reactions within a living cell. The precision of ¹³C-MFA hinges critically on the selection of an appropriate isotopic tracer. While the query specified Fmoc-Gly-OH-¹³C, it is important to clarify that this compound and its isotopically labeled variants are primarily utilized as building blocks in peptide synthesis and for quantitative proteomics, rather than as tracers for metabolic flux analysis.[1][2][3][4]
This guide, therefore, pivots to a more broadly applicable and critical topic: the cross-validation and comparison of commonly employed ¹³C-labeled tracers in metabolic flux analysis. We will delve into the experimental data and protocols that underpin the selection of optimal tracers for elucidating specific metabolic pathways.
Comparing the Performance of Common ¹³C Tracers
The choice of a ¹³C-labeled substrate significantly impacts the precision of flux estimates for different metabolic pathways. The following tables summarize findings from studies that have evaluated various tracers, primarily focusing on isotopologues of glucose and glutamine, which are major carbon sources for many cell types, particularly in cancer metabolism research.[5][6]
Table 1: Performance of ¹³C-Glucose Tracers in Mammalian Cells
| Tracer | Target Pathway | Performance Summary | Key Advantages |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Excellent | Provides the most precise estimates for these pathways.[5][7] |
| [U-¹³C₆]glucose | TCA Cycle, Anaplerosis | Good | Offers broad labeling of central carbon metabolism. |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) | Moderate | Less effective than [1,2-¹³C₂]glucose for overall network analysis.[5] |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, Pyruvate Oxidation | Good | Outperform [1-¹³C]glucose for these specific pathways.[5][7] |
Table 2: Performance of ¹³C-Glutamine Tracers in Mammalian Cells
| Tracer | Target Pathway | Performance Summary | Key Advantages |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent | The preferred tracer for detailed analysis of the TCA cycle.[5][7] |
| [1,2-¹³C₂]glutamine & [3,4-¹³C₂]glutamine | TCA Cycle | Good | Useful for estimating net fluxes within the TCA cycle.[7] |
Experimental Protocols for ¹³C Metabolic Flux Analysis
A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis. The following protocol provides a generalized methodology.
Cell Culture and Isotope Labeling
-
Steady-State Culture: Cells are cultured in a chemically defined medium to achieve a metabolic and isotopic steady state.
-
Tracer Introduction: The culture medium is replaced with a medium containing the selected ¹³C-labeled substrate(s). The labeling duration should be sufficient to achieve isotopic steady state in the metabolites of interest, which is typically determined empirically. For proliferating mammalian cells, this is often around 6 hours.[7]
-
Metabolism Quenching and Metabolite Extraction: To halt enzymatic activity, the medium is rapidly removed, and cells are quenched, often with ice-cold methanol or a methanol/water mixture.[7] Metabolites are then extracted from the cells.
Analytical Measurement
-
Sample Preparation: For analysis of proteinogenic amino acids, cell pellets are hydrolyzed. Both free intracellular metabolites and hydrolyzed amino acids are typically derivatized to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Mass Spectrometry: GC-MS is a common technique used to measure the mass isotopomer distributions of the metabolites of interest.[8][9][10] The resulting data reveal the incorporation of ¹³C from the tracer into various downstream compounds.
Computational Flux Analysis
-
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed.
-
Flux Estimation: Specialized software is used to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to the metabolic model.[9][10] This involves complex mathematical modeling and statistical analysis to determine the best fit and calculate confidence intervals for the flux values.
Visualizing Metabolic Flux Analysis Workflows and Pathways
Diagrams are essential for conceptualizing the intricate processes of ¹³C-MFA. The following visualizations, created using the DOT language, illustrate key aspects of the experimental and analytical workflow.
References
- 1. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Using Fmoc-Gly-OH-¹³C as an Internal Standard in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Fmoc-Gly-OH-¹³C and its common alternatives used as internal standards, particularly for the quantification of glycine and glycine-containing peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in your experimental design.
Introduction to Internal Standards in Mass Spectrometry
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, chromatography, and ionization.[1] An ideal internal standard is chemically and physically similar to the analyte of interest, allowing for reliable normalization. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry as they co-elute with the analyte and are distinguished by their mass difference.[1]
Fmoc-Gly-OH-¹³C is a derivative of glycine that is labeled with one or more carbon-13 isotopes and protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[2] This makes it a valuable tool in specific applications, particularly in the realm of peptide and protein quantification.
Comparison of Fmoc-Gly-OH-¹³C and Alternatives
The primary alternative to Fmoc-Gly-OH-¹³C for the quantification of glycine is isotopically labeled glycine itself, such as ¹³C₂,¹⁵N-Glycine. The choice between these standards depends on the specific application.
Rationale for Using Fmoc-Gly-OH-¹³C:
The Fmoc protecting group makes this internal standard particularly suitable for applications involving peptide synthesis and the quantification of Fmoc-protected analytes or larger peptides.[3] The Fmoc group increases the hydrophobicity of the molecule, which can improve its retention on reversed-phase chromatography columns and make its chromatographic behavior more similar to that of larger, modified peptides.
Alternative Internal Standards:
For the routine quantification of free glycine in biological matrices, isotopically labeled glycine without the Fmoc group is more commonly used. These standards are chemically identical to the analyte, providing excellent correction for matrix effects and other sources of variability. Common alternatives include:
-
¹³C₂,¹⁵N-Glycine: Labeled with both carbon-13 and nitrogen-15, providing a significant mass shift from the native glycine.[4]
-
¹³C₂-Glycine: Labeled with two carbon-13 isotopes.[5]
-
¹³C-Glycine: Labeled with a single carbon-13 isotope.[6]
-
d₂-Glycine: Labeled with two deuterium atoms.
Performance Data
The following tables summarize the performance characteristics of quantitative assays using isotopically labeled glycine internal standards, as reported in various studies. It is important to note that these results are from different experiments and matrices, and therefore, a direct comparison should be made with caution.
Table 1: Performance Data for Glycine Quantification Using ¹³C₂,¹⁵N-Glycine as an Internal Standard in Human Cerebrospinal Fluid (CSF)
| Parameter | Performance |
| Linearity Range | 50 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Inter-day Precision (%CV) | ≤ 8.3% (for concentrations >LLOQ) |
| Inter-day Accuracy (%RE) | ≤ ±0.9% (for concentrations >LLOQ) |
Data sourced from a study on glycine determination in human CSF using pre-column derivatization with phenylisothiocyanate (PITC).[4]
Table 2: Performance Data for Multi-Amino Acid Quantification (including Glycine) in Mouse Plasma
| Parameter | Performance for Glycine |
| Linearity Range | 50 - 2500 µM |
| Precision (%CV) | Not explicitly stated for glycine |
| Accuracy (%RE) | Not explicitly stated for glycine |
This study utilized a mixture of [¹³C,¹⁵N]-labeled amino acids as internal standards for the analysis of 20 proteinogenic amino acids.[7]
Experimental Protocols
Below are detailed methodologies for quantitative analysis using stable isotope-labeled internal standards.
Protocol 1: Quantification of Glycine in Human Cerebrospinal Fluid (CSF)
This protocol is based on a validated LC-MS/MS method using ¹³C₂,¹⁵N-glycine as an internal standard.[4]
1. Sample Preparation:
- To 50 µL of CSF, add the internal standard solution (¹³C₂,¹⁵N-glycine).
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
2. Derivatization (Pre-column):
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a coupling buffer.
- Add phenylisothiocyanate (PITC) solution and incubate to form PITC-derivatized amino acids.
- Evaporate the derivatization reagent and reconstitute in the initial mobile phase for injection.
3. LC-MS/MS Analysis:
- LC Column: A suitable reversed-phase C18 column.
- Mobile Phase A: Aqueous buffer (e.g., ammonium formate with formic acid).
- Mobile Phase B: Organic solvent (e.g., acetonitrile with formic acid).
- Gradient: A suitable gradient to separate the analyte from other matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both native glycine-PITC and ¹³C₂,¹⁵N-glycine-PITC.
Protocol 2: General Workflow for Therapeutic Peptide Quantification
This protocol outlines a general workflow for quantifying a therapeutic peptide in a biological matrix, where an Fmoc-Gly-OH-¹³C containing peptide could be an appropriate internal standard.
1. Sample Preparation:
- Spike the biological sample (e.g., plasma) with the stable isotope-labeled peptide internal standard.
- Perform protein precipitation or solid-phase extraction (SPE) to remove larger proteins and interfering substances.
- If necessary, perform enzymatic digestion to cleave the therapeutic protein into smaller, quantifiable peptides.
2. LC-MS/MS Analysis:
- LC Column: A high-resolution reversed-phase column (e.g., C18 or C8).
- Mobile Phase: Typically a water/acetonitrile gradient with an acid modifier like formic acid.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole for targeted analysis.
- Ionization Mode: ESI+.
- Scan Type: MRM for targeted quantification or full scan MS/MS for qualitative and quantitative analysis.
- Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the analyte concentration using a calibration curve generated from standards with known concentrations.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described.
Caption: Workflow for quantitative analysis of glycine.
Caption: General workflow for therapeutic peptide quantification.
Conclusion
Both Fmoc-Gly-OH-¹³C and isotopically labeled glycine are excellent internal standards for quantitative mass spectrometry. The choice between them is dictated by the specific requirements of the assay. For the analysis of free glycine, labeled glycine is the more direct and commonly used standard. For applications involving peptide synthesis or the quantification of larger, modified peptides, the unique properties of Fmoc-Gly-OH-¹³C may offer advantages in terms of chromatographic behavior and mimicry of the analyte. The provided protocols and performance data serve as a valuable resource for researchers to select the most appropriate internal standard and develop robust and reliable quantitative methods.
References
- 1. iroatech.com [iroatech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-甘氨酸-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Gly-OH (1-13C) - 1 g [anaspec.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Gly-OH-¹³C Peptide Synthesis and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of their work. The incorporation of stable isotopes, such as ¹³C in Fmoc-Gly-OH-¹³C, offers a powerful tool for a range of applications, from quantitative proteomics to NMR-based structural studies. This guide provides an objective comparison of peptide synthesis using Fmoc-Gly-OH-¹³C with other established methods, supported by experimental data and detailed protocols.
Performance Benchmark: A Comparative Overview
The choice of a peptide synthesis strategy is often a balance between desired purity, yield, speed, and cost. Below is a summary of typical performance metrics for the synthesis of a model tripeptide (e.g., Gly-Phe-Ala) using different methodologies. It is important to note that the use of ¹³C-labeled Fmoc-Gly-OH is not expected to significantly impact the reaction kinetics or chemical yield compared to its unlabeled counterpart; the primary differences lie in the cost of the starting material and the application of the final peptide.
| Synthesis Method | Protecting Group Strategy | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) with ¹³C Label | Fmoc/tBu | >85% | 70-85% | Mild reaction conditions, suitable for a wide range of peptides, automation-friendly.[1] | Higher cost of ¹³C-labeled amino acid, potential for side reactions like aspartimide formation.[2] |
| Standard Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu | >85% | 70-85% | Well-established, high-purity achievable, automation-friendly.[1] | Potential for aggregation in long sequences.[3] |
| Alternative Solid-Phase Peptide Synthesis (SPPS) | Boc/Bzl | 80-90% | 65-80% | Can be more effective for long or difficult sequences due to the use of strong acid for deprotection which can disrupt aggregation. | Requires harsh chemicals (e.g., HF) for cleavage, which can degrade sensitive residues.[4] |
| Solution-Phase Peptide Synthesis | Boc or Z | Variable (purified at each step) | 60-75% | Scalable to large quantities, allows for purification of intermediates.[5][6] | Labor-intensive, time-consuming, not easily automated.[5] |
Experimental Protocols
I. Fmoc-Based Solid-Phase Peptide Synthesis of a Model Tripeptide (Ala-Phe-¹³C-Gly)
This protocol describes the manual synthesis of Ala-Phe-¹³C-Gly on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH-¹³C₂ (³JHH = 1.6 Hz)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Gly-OH-¹³C₂):
-
In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂ (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
-
Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat steps 2 and 3 using Fmoc-Phe-OH.
-
Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat steps 2 and 3 using Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add 2 mL of the cleavage cocktail and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
II. Boc-Based Solid-Phase Peptide Synthesis of a Model Tripeptide (Ala-Phe-Gly)
This protocol outlines the synthesis of Ala-Phe-Gly using Boc chemistry on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
Boc-Gly-OH, Boc-Phe-OH, Boc-Ala-OH
-
DIC, HOBt
-
50% (v/v) TFA in DCM
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
-
Anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger
-
DMF, DCM
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell Merrifield resin in DCM for 30 minutes.
-
First Amino Acid Loading (Boc-Gly-OH): Load the first amino acid onto the resin via its cesium salt to form a benzyl ester linkage.
-
Boc Deprotection: Add 50% TFA in DCM to the resin and agitate for 30 minutes. Wash with DCM (3x).
-
Neutralization: Add 10% DIPEA in DMF and agitate for 10 minutes. Wash with DMF (3x).
-
Coupling (Boc-Phe-OH):
-
Activate Boc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid to the resin and agitate for 2 hours.
-
Wash with DMF (3x) and DCM (3x).
-
-
Repeat for Boc-Ala-OH: Repeat steps 3, 4, and 5 for the coupling of Boc-Ala-OH.
-
Final Boc Deprotection: Repeat step 3.
-
HF Cleavage:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF and p-cresol at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification: Wash the resin with cold diethyl ether to precipitate the peptide. Purify by HPLC.
Visualizing the Workflow and Application
To better illustrate the processes involved, the following diagrams outline the general workflow of Fmoc-SPPS and a common application of the resulting ¹³C-labeled peptide.
Concluding Remarks
The synthesis of peptides using Fmoc-Gly-OH-¹³C follows the well-established and robust Fmoc-SPPS methodology. The primary distinction from standard Fmoc-SPPS is the higher cost of the isotopically labeled amino acid, a factor that is weighed against the benefits of its intended application, such as serving as an internal standard for precise quantification in mass spectrometry. While Boc-SPPS and solution-phase synthesis offer alternatives for specific scenarios, Fmoc-SPPS remains the dominant strategy for its mild conditions, versatility, and amenability to automation, making it the preferred choice for the routine synthesis of both labeled and unlabeled peptides in many research and development settings. The ultimate selection of a synthesis method should be guided by the specific peptide sequence, required scale, purity demands, and overall project budget.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Gly-OH-13C and SILAC for Quantitative Proteomics
In the landscape of quantitative proteomics, stable isotope labeling techniques are paramount for accurately determining relative protein abundance. Among the various methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical labeling approaches like the use of Fmoc-Gly-OH-13C represent two distinct and powerful strategies. This guide provides a detailed comparison of these methods, supported by experimental workflows and data, to aid researchers in selecting the most appropriate technique for their specific research needs.
Principles of the Methods
This compound: A Post-Lysis Chemical Labeling Approach
This compound is a chemical labeling reagent used for the N-terminal labeling of peptides after protein extraction and digestion. This method, often referred to as N-terminal glycinylation, introduces a stable isotope-labeled glycine to the N-terminus of each peptide. The mass difference between the light (unlabeled) and heavy (13C-labeled) glycine allows for the relative quantification of proteins from different samples when analyzed by mass spectrometry.
SILAC: An In Vivo Metabolic Labeling Technique
SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" or "heavy" forms of essential amino acids (e.g., L-lysine and L-arginine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins. This results in two distinct cell populations: one with proteins containing the natural light amino acids and another with proteins containing the heavy, isotope-labeled amino acids. When the proteomes from these two populations are mixed and analyzed, the mass shift of the labeled peptides enables relative protein quantification.
Experimental Workflows
The experimental workflows for this compound and SILAC are fundamentally different, with the labeling step occurring at opposite ends of the sample preparation process.
Caption: Workflow for this compound labeling.
Caption: Workflow for SILAC metabolic labeling.
Performance Comparison
The choice between this compound and SILAC depends on several factors, including the sample type, experimental goals, and available resources.
| Feature | This compound (Chemical Labeling) | SILAC (Metabolic Labeling) |
| Sample Type | Applicable to virtually any protein sample, including tissues, biofluids, and cell lysates. | Limited to actively dividing cells in culture that can incorporate the heavy amino acids. |
| Labeling Point | Post-protein extraction and digestion (at the peptide level). | In vivo, during protein synthesis (at the amino acid level). |
| Labeling Efficiency | High and generally uniform as it's a chemical reaction. | Can be incomplete if cells don't fully incorporate the heavy amino acids, requiring validation. |
| Experimental Error | Potential for error introduction during separate sample processing steps before mixing. | Minimizes pipetting and sample handling errors as samples are mixed early in the workflow. |
| Cost | Generally lower cost for reagents per experiment. | Can be expensive due to the cost of isotope-labeled amino acids and specialized media. |
| Complexity | The labeling reaction adds steps to the sample preparation workflow. | Requires expertise in cell culture and can be time-consuming (multiple cell doublings). |
| Multiplexing | Typically limited to duplex (light/heavy) or triplex experiments. | Can be extended to more complex experimental designs (e.g., triple SILAC). |
Detailed Experimental Protocols
Protocol 1: N-terminal Labeling with this compound
Materials:
-
Protein samples (e.g., control and treated)
-
Urea, DTT, Iodoacetamide (IAA)
-
Trypsin
-
Fmoc-Gly-OH (light) and this compound (heavy)
-
Activation Reagent: Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)
-
Quenching solution: Hydroxylamine
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer compatible solvents
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or homogenize tissues in a suitable buffer containing urea.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Labeling:
-
Dissolve Fmoc-Gly-OH (light) and this compound (heavy) in a suitable organic solvent.
-
Add activation reagents (DIC and HOBt) to the labeling reagents.
-
Add the activated light label to the control peptide sample and the heavy label to the treated peptide sample.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding hydroxylamine.
-
Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
-
Desalt and clean up the mixed peptide sample using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use proteomics software to identify peptides and quantify the relative abundance based on the peak intensities of the light and heavy peptide pairs.
-
Protocol 2: SILAC Labeling
Materials:
-
SILAC-compatible cell line
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" 13C6-L-lysine and 13C6,15N4-L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents
Procedure:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium (containing normal lysine and arginine).
-
Culture a second population of cells in "heavy" medium (containing the heavy isotope-labeled lysine and arginine).
-
Grow cells for at least 5-6 doublings to ensure near-complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug addition) to one of the cell populations. The other population serves as the control.
-
-
Sample Harvesting and Mixing:
-
Harvest the cells from both populations.
-
Count the cells and mix equal numbers of cells from the light and heavy populations.
-
Lyse the combined cell pellet.
-
-
Protein Digestion:
-
Digest the protein lysate into peptides using standard protocols (e.g., in-solution or in-gel digestion with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify SILAC peptide pairs and calculate heavy/light ratios for protein quantification.
-
Conclusion and Recommendations
Both this compound and SILAC are robust methods for protein quantification, but their applicability is dictated by the experimental context.
-
Choose this compound for studies involving tissue samples, clinical specimens, or biofluids where metabolic labeling is not feasible. It is also a more cost-effective and faster option when working with non-dividing cells or when a long adaptation period for cell culture is not practical.
-
Choose SILAC when high quantitative accuracy is paramount and the experimental system involves cultured cells. By mixing samples at the very beginning of the workflow, SILAC minimizes errors associated with sample preparation, making it the gold standard for quantitative cell biology studies.
Ultimately, the selection of a labeling strategy should be based on a careful consideration of the biological question, the nature of the samples, and the resources available.
Überprüfung der isotopischen Reinheit von Fmoc-Gly-OH-¹³C₂: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Die genaue Kenntnis der isotopischen Reinheit von mit stabilen Isotopen markierten Verbindungen ist für die quantitative Proteomik, Metabolomik und die strukturelle Analyse von Proteinen mittels NMR-Spektroskopie von entscheidender Bedeutung.[1][] Fmoc-Gly-OH-¹³C₂, ein mit zwei ¹³C-Isotopen markiertes Glycinderivat, wird häufig in der Peptidsynthese eingesetzt, um spezifische Sonden für massenspektrometrische (MS) und kernmagnetische Resonanz (NMR)-Untersuchungen einzuführen.[3] Dieser Leitfaden bietet einen objektiven Vergleich der gängigen Methoden zur Überprüfung der isotopischen Reinheit von Fmoc-Gly-OH-¹³C₂ und stellt unterstützende experimentelle Daten und Protokolle bereit.
Methoden zur Bestimmung der isotopischen Reinheit: Ein quantitativer Vergleich
Die beiden primären analytischen Techniken zur Bestimmung der isotopischen Anreicherung und Reinheit von Fmoc-Gly-OH-¹³C₂ sind die Massenspektrometrie (MS) und die Kernspinresonanzspektroskopie (NMR). Jede Methode bietet unterschiedliche Vorteile in Bezug auf Sensitivität, Genauigkeit und den Detaillierungsgrad der erhaltenen Informationen.
| Merkmal | Massenspektrometrie (GC-MS, LC-MS) | Kernspinresonanzspektroskopie (¹³C-NMR) |
| Prinzip | Trennung von Ionen basierend auf ihrem Masse-zu-Ladung-Verhältnis (m/z). | Messung der Resonanzfrequenzen von ¹³C-Kernen in einem starken Magnetfeld. |
| Empfindlichkeit | Sehr hoch (pmol bis fmol-Bereich). | Moderat bis gering (µmol bis mmol-Bereich). |
| Genauigkeit der Isotopenverhältnisse | Hoch, insbesondere mit Isotopenverhältnis-Massenspektrometrie (IRMS).[4] | Hoch, liefert präzise Informationen über die Position der Markierung. |
| Strukturelle Information | Liefert Informationen über die molekulare Masse und Fragmentierungsmuster. | Bietet detaillierte Informationen über die chemische Umgebung jedes ¹³C-Atoms und bestätigt die Position der Isotopenmarkierung.[3] |
| Probenvorbereitung | Erfordert oft eine Derivatisierung, um die Flüchtigkeit und Ionisierung zu verbessern (z. B. für GC-MS).[5][6] | In der Regel einfach, erfordert das Lösen der Probe in einem geeigneten deuterierten Lösungsmittel. |
| Durchsatz | Kann für einen hohen Durchsatz automatisiert werden. | Generell geringerer Durchsatz aufgrund längerer Messzeiten. |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die grundlegenden Schritte zur Analyse der isotopischen Reinheit von Fmoc-Gly-OH-¹³C₂ mittels Gaschromatographie-Massenspektrometrie (GC-MS) und ¹³C-NMR-Spektroskopie.
Protokoll 1: Bestimmung der isotopischen Anreicherung mittels GC-MS
Dieses Protokoll beschreibt die Analyse nach Derivatisierung der Aminosäure, eine gängige Methode zur Verbesserung der chromatographischen Eigenschaften.[5]
-
Probenvorbereitung und Derivatisierung:
-
Eine bekannte Menge Fmoc-Gly-OH-¹³C₂ wird in einem geeigneten Lösungsmittel gelöst.
-
Zur Abspaltung der Fmoc-Schutzgruppe kann eine Behandlung mit einer Base wie Piperidin in Dimethylformamid (DMF) erfolgen.
-
Die freigesetzte Glycin-¹³C₂-Aminosäure wird anschließend derivatisiert, um ihre Flüchtigkeit zu erhöhen. Eine gängige Methode ist die Bildung von N-Acetyl-Methylester-Derivaten.[5]
-
-
GC-MS-Analyse:
-
Das derivatisierte Glycin-¹³C₂ wird in den Gaschromatographen injiziert.
-
Die Trennung erfolgt auf einer geeigneten GC-Säule (z. B. DB-5).[7]
-
Das Eluat wird in das Massenspektrometer überführt, das im Selected Ion Monitoring (SIM)-Modus betrieben wird, um die Ionen zu detektieren, die den nicht markierten (M), einfach markierten (M+1) und doppelt markierten (M+2) Spezies entsprechen.
-
-
Datenauswertung:
-
Die isotopische Reinheit wird durch Integration der Peakhöhen oder -flächen für die verschiedenen Isotopologe berechnet.
-
Die prozentuale ¹³C-Anreicherung wird aus dem Verhältnis der Intensitäten der markierten und unmarkierten Spezies bestimmt.
-
Protokoll 2: Überprüfung der Positionsspezifität mittels ¹³C-NMR
Die ¹³C-NMR-Spektroskopie ist ideal, um die genaue Position der ¹³C-Markierungen innerhalb des Moleküls zu bestätigen.
-
Probenvorbereitung:
-
Lösen Sie eine ausreichende Menge (typischerweise einige Milligramm) Fmoc-Gly-OH-¹³C₂ in einem geeigneten deuterierten Lösungsmittel (z. B. DMSO-d₆ oder CDCl₃).
-
-
NMR-Messung:
-
Führen Sie eine ¹³C-NMR-Messung mit einem Hochfeld-NMR-Spektrometer durch.
-
Um die Empfindlichkeit zu erhöhen, werden in der Regel eine große Anzahl von Scans akkumuliert.
-
-
Spektrale Analyse:
-
Analysieren Sie das ¹³C-NMR-Spektrum. Für Fmoc-Gly-OH-¹³C₂ werden zwei intensive Signale für die beiden ¹³C-markierten Kohlenstoffatome des Glycinrests erwartet.
-
Die Abwesenheit signifikanter Signale bei den chemischen Verschiebungen, die den entsprechenden ¹²C-Kohlenstoffatomen entsprechen, bestätigt die hohe isotopische Reinheit an den spezifischen Positionen.[3]
-
Vergleich mit Alternativen
Auf dem Markt sind verschiedene mit stabilen Isotopen markierte Aminosäuren für ähnliche Anwendungen erhältlich. Der Hauptunterschied liegt oft in der spezifischen Aminosäure und dem Grad der Isotopenanreicherung.
| Produkt | Typische Isotopenanreicherung | Hauptanwendungen | Überlegungen zur Auswahl |
| Fmoc-Gly-OH-¹³C₂ | >98% ¹³C | Peptidsynthese für quantitative MS-Analysen (z. B. SILAC), Strukturanalysen mittels NMR.[][3] | Ideal, wenn eine spezifische Markierung des Glycin-Rückgrats erforderlich ist. |
| Fmoc-Ala-OH-¹³C₃,¹⁵N | >98% ¹³C, >98% ¹⁵N | Studien zum Glukose/Alanin-Metabolismus, detaillierte Strukturanalysen von Proteinen und Peptiden.[3] | Bietet sowohl ¹³C- als auch ¹⁵N-Markierung für komplexere NMR-Experimente. |
| Unmarkiertes Fmoc-Gly-OH | Natürliche ¹³C-Häufigkeit (~1.1%) | Standard-Peptidsynthese, bei der keine isotopische Markierung erforderlich ist.[8][9] | Dient als Negativkontrolle oder für nicht-quantitative Anwendungen. |
Die hohe isotopische Reinheit (>98%) von Fmoc-Gly-OH-¹³C₂ ist entscheidend, um Interferenzen in MS- und NMR-Analysen zu minimieren und eine genaue Quantifizierung zu gewährleisten.[3]
Visuelle Darstellungen der Arbeitsabläufe
Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe zur Überprüfung der isotopischen Reinheit.
Abbildung 1: Workflow zur Bestimmung der isotopischen Reinheit mittels GC-MS.
Abbildung 2: Workflow zur Überprüfung der isotopischen Reinheit mittels ¹³C-NMR.
References
- 1. ckisotopes.com [ckisotopes.com]
- 3. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 4. Determination of 13C isotopic enrichment of glutathione and glycine by gas chromatography/combustion/isotope ratio mass spectrometry after formation of the N- or N,S-ethoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 6. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
Fmoc-Gly-OH-13C cost-benefit analysis for peptide labeling studies
An Objective Guide to Isotopic Labeling: A Cost-Benefit Analysis of Fmoc-Gly-OH-¹³C in Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise quantification of proteins and peptides is fundamental to understanding biological processes and advancing therapeutic discovery. Stable isotope labeling, coupled with mass spectrometry (MS), offers a powerful approach for achieving accurate quantification. One common method involves the synthesis of peptides with incorporated heavy-isotope-labeled amino acids, which can serve as internal standards for absolute quantification or as probes in various assays.
This guide provides a comprehensive cost-benefit analysis of using ¹³C-labeled N-(9-Fluorenylmethoxycarbonyl)-glycine (Fmoc-Gly-OH-¹³C) for introducing isotopic labels during solid-phase peptide synthesis (SPPS). We compare this direct chemical synthesis approach with the widely used metabolic labeling alternative, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), presenting quantitative data, detailed experimental protocols, and workflow visualizations to inform your selection of the most appropriate labeling strategy.
Performance Comparison: Direct Synthesis vs. Metabolic Labeling
The choice between synthesizing a labeled peptide with Fmoc-Gly-OH-¹³C and using a metabolic labeling technique like SILAC depends on the experimental goals, sample type, and available resources. The direct synthesis approach provides a precisely defined, site-specifically labeled peptide standard, while metabolic labeling offers a broader, systemic view of proteome dynamics within a cellular context.
| Feature | Fmoc-Gly-OH-¹³C (via SPPS) | SILAC (Metabolic Labeling) |
| Principle | Site-specific chemical incorporation of a labeled amino acid during peptide synthesis. | In vivo metabolic incorporation of labeled amino acids into all proteins during cell culture.[1][2] |
| Applicability | Universal; applicable to any peptide sequence. Can be used for systems where metabolic labeling is impossible (e.g., clinical samples, cell-free systems).[3] | Limited to cell lines that can be cultured and undergo sufficient cell divisions for complete label incorporation.[2] |
| Specificity | Label is placed at a specific, predetermined position in the peptide sequence. | All instances of the chosen amino acid (e.g., lysine, arginine) are labeled throughout the entire proteome.[2] |
| Typical Use Case | Absolute quantification (AQUA) using a synthetic peptide as an internal standard; NMR structural studies.[3][4] | Relative quantification of protein expression between different cell states (e.g., treated vs. untreated).[1][5] |
| Multiplexing | Limited by the synthesis of different standards. | Typically 2-plex or 3-plex, with some methods allowing for higher multiplexing.[6][7] |
| Potential Issues | High initial cost of the labeled reagent; requires expertise in peptide synthesis. | Potential for metabolic conversion of amino acids (e.g., arginine to proline); incomplete labeling if cell division is insufficient.[2] |
Cost Analysis
The primary consideration for many labs is the cost of the labeling reagents. While direct price comparisons can fluctuate, the cost structure for each method is fundamentally different. SPPS with labeled amino acids involves a high upfront cost for a single reagent, whereas SILAC requires investment in specialized media and amino acids for bulk cell culture.
| Reagent | Supplier Example | Approximate Cost (USD) |
| Fmoc-Gly-OH (unlabeled) | Aapptec | $65 / 100g[8] |
| Fmoc-Gly-OH (1-¹³C, 99%) | Cambridge Isotope Laboratories | $1,090 / 1g[4][9] |
| Fmoc-Gly-OH-¹³C₂,¹⁵N | Cambridge Isotope Laboratories | $626 / 100mg[10] |
| SILAC Amino Acids | Thermo Fisher Scientific | Varies significantly with kit/reagents |
Note: Prices are subject to change and may vary between suppliers. The costs listed are for illustrative purposes to highlight the significant price difference between unlabeled and isotopically labeled reagents.
Experimental Protocols
Method 1: Peptide Labeling via Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-¹³C
This protocol outlines the general steps for incorporating Fmoc-Gly-OH-¹³C into a peptide sequence using a manual or automated synthesizer.
Principle: The peptide is assembled step-by-step on an insoluble resin support. The N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed before the coupling of the next amino acid. When the desired position for the label is reached, Fmoc-Gly-OH-¹³C is coupled instead of its unlabeled counterpart.
Materials:
-
Resin (e.g., Rink Amide resin for a C-terminal amide)[11]
-
Fmoc-protected amino acids (standard and ¹³C-labeled Fmoc-Gly-OH)
-
Coupling reagent (e.g., HCTU, HATU)[11]
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[12]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Wash thoroughly with DMF.[12]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the desired Fmoc-amino acid (3-5 equivalents) with a coupling reagent and a base in DMF.
-
For incorporating the label, use the Fmoc-Gly-OH-¹³C solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to complete.[12]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[12]
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence until the full-length peptide is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the dried peptidyl-resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Method 2: Metabolic Protein Labeling using SILAC
This protocol provides a general workflow for a typical 2-plex SILAC experiment.
Principle: Two populations of cells are cultured in media that are identical except for one key difference: one contains a "light" (natural abundance) amino acid (e.g., L-Arginine), while the other contains a "heavy" stable isotope-labeled version (e.g., ¹³C₆ L-Arginine).[2] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population.
Materials:
-
SILAC-specific cell culture medium (deficient in the amino acids to be labeled, e.g., RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to prevent contamination with light amino acids.[5]
-
"Light" amino acids (e.g., L-Lysine, L-Arginine)
-
"Heavy" stable isotope-labeled amino acids (e.g., ¹³C₆ L-Lysine, ¹³C₆¹⁵N₄ L-Arginine)[7]
-
Cell lysis buffer
-
Protease for digestion (e.g., Trypsin)
Procedure:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium supplemented with natural amino acids.
-
Culture the second population in "heavy" medium supplemented with the heavy isotope-labeled amino acids.
-
Grow cells for at least 5-6 doublings to ensure >95% incorporation of the labeled amino acids.[2]
-
-
Experimental Treatment: Apply the desired stimulus or treatment to one of the cell populations while the other serves as a control.
-
Cell Lysis and Protein Quantification: Harvest and lyse both cell populations separately. Determine the total protein concentration for each lysate.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[2]
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin. Trypsin is often used because it cleaves after lysine and arginine, ensuring that most resulting peptides contain a labeled amino acid.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of these peak pairs.[1]
Mandatory Visualizations
The following diagrams illustrate the workflows for the two primary labeling strategies discussed.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with isotopic labeling.
Caption: Workflow for a comparative proteomics experiment using SILAC.
Conclusion: Making the Right Choice
The decision to use Fmoc-Gly-OH-¹³C for peptide labeling is a strategic one, offering unparalleled precision for specific applications.
Choose Fmoc-Gly-OH-¹³C and SPPS when:
-
You need an absolute quantification standard for a specific peptide of interest.
-
The protein or organism under study cannot be metabolically labeled (e.g., human clinical samples, non-culturable organisms).
-
The label must be in a precise, defined location within the peptide for structural (NMR) or functional studies.
-
You are performing chemical or cell-free synthesis.
Choose an alternative like SILAC when:
-
Your goal is to perform discovery-based, relative quantification of thousands of proteins between different cellular states.[1]
-
You are working with established, culturable cell lines.
-
A global view of proteome dynamics (de novo synthesis, turnover) is more important than quantifying a single target.
Ultimately, the high cost of Fmoc-Gly-OH-¹³C is justified by its benefit: the creation of a highly specific, universally applicable tool for precise quantitative analysis. For targeted studies requiring accuracy and control, direct synthesis is the superior method. For broad, discovery-phase proteomics in cell culture models, the systemic approach of SILAC remains the gold standard.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 4. Glycine-ð-Fmoc (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. Glycine-ð-Fmoc (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-3639-1 [isotope.com]
- 10. Glycine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Gly-OH-¹³C: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals: Adherence to safety protocols and proper chemical handling are critical in a laboratory setting. This guide provides a detailed, step-by-step procedure for the safe disposal of Fmoc-Gly-OH-¹³C, an isotopically labeled amino acid derivative used in peptide synthesis.
While Fmoc-Gly-OH is not classified as a highly hazardous substance, it is important to handle it with care, as it can be an irritant.[1] The disposal of this compound, particularly the isotopically labeled version, must comply with all local, state, and federal regulations.[2] This guide is based on general principles of laboratory chemical waste management and information from safety data sheets for similar compounds.
Key Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| May be harmful if swallowed or in contact with skin. | H303, H313 | Wear protective gloves, and a lab coat. Wash hands thoroughly after handling. If swallowed, rinse your mouth with water and seek medical advice.[2] |
| Causes skin irritation. | H315 | Avoid contact with skin.[1] In case of contact, wash immediately with soap and water.[3] |
| Causes serious eye irritation. | H319 | Wear safety glasses with side shields.[1] If in contact with eyes, rinse cautiously with water for several minutes.[2] |
| May cause respiratory irritation. | H335 | Avoid breathing dust.[1] Ensure adequate ventilation or use a fume hood. If inhaled, move to fresh air.[2][3] |
Experimental Protocol: Disposal of Solid Fmoc-Gly-OH-¹³C Waste
This protocol is designed to ensure the safe and compliant disposal of solid Fmoc-Gly-OH-¹³C waste, minimizing environmental impact and protecting laboratory personnel.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Clearly labeled, sealable waste container for solid chemical waste.
-
Access to a designated chemical waste storage area.
Procedure:
-
Wear Appropriate PPE: Before handling Fmoc-Gly-OH-¹³C waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Containerize Waste: Collect all solid Fmoc-Gly-OH-¹³C waste in a dedicated, clearly labeled, and sealable container.
-
The label should include the full chemical name: "Fmoc-Gly-OH-¹³C".
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Segregate from Incompatible Waste: Store the waste container away from strong acids, bases, and oxidizing agents.[4]
-
Store in a Designated Area: The sealed waste container should be stored in a well-ventilated, designated chemical waste storage area, away from general laboratory traffic.[4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[4]
-
Decontaminate and Dispose of Empty Containers:
-
Thoroughly rinse empty Fmoc-Gly-OH-¹³C containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous chemical waste.
-
Once the container is clean and dry, deface the original label and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[4]
-
Disposal Workflow
Caption: Workflow for the proper disposal of Fmoc-Gly-OH-¹³C.
References
Essential Safety and Logistical Information for Handling Fmoc-Gly-OH-13C
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-Gly-OH-13C, a stable isotope-labeled amino acid derivative.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₅NO₄ (with ¹³C enrichment) |
| Molecular Weight | Approximately 298.3 g/mol (will vary slightly based on the number of ¹³C atoms) |
| Appearance | White powder |
| Melting Point | 174-175 °C |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
Fmoc-Gly-OH is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1][2] However, as with any chemical, it should be handled with care in a laboratory setting. The Carbon-13 isotope is stable and non-radioactive, therefore it does not pose any additional radiological hazard, and no special precautions are required beyond those for the unlabeled compound.[3][4]
Potential hazards, although not meeting GHS classification criteria in many reports, may include:
-
May be harmful if swallowed, in contact with skin, or inhaled.[5]
-
May cause skin, eye, and respiratory tract irritation.[1][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure safe handling of this compound:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[6] |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated, a dust mask (e.g., N95) may be used.[1] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area (e.g., chemical fume hood, benchtop) is clean and uncluttered.
-
Verify that a calibrated weighing balance is available.
-
Have all necessary equipment (spatulas, weighing paper, vials) and PPE readily accessible.
-
-
Weighing and Aliquoting :
-
Perform weighing and aliquoting in a well-ventilated area or a chemical fume hood to minimize inhalation of any airborne powder.
-
Use a spatula to carefully transfer the desired amount of this compound from the storage container to weighing paper or a suitable vessel.
-
Avoid creating dust.
-
-
Dissolution :
-
Add the appropriate solvent to the vessel containing the this compound.
-
Gently swirl or vortex the mixture to dissolve the solid.
-
-
Reaction Setup :
-
Transfer the dissolved compound to the reaction vessel using appropriate laboratory techniques (e.g., pipette, cannula).
-
-
Post-Handling :
-
Tightly seal the main storage container of this compound and return it to the recommended storage conditions (2-8°C).
-
Clean all equipment used during the process.
-
Properly dispose of any contaminated consumables.
-
Wash hands thoroughly after handling the compound.
-
Disposal Plan
The disposal of this compound should be in accordance with local, state, and federal regulations for non-hazardous chemical waste.[1] As a stable isotope-labeled compound, it does not require special disposal procedures for radioactive waste.[4][]
-
Solid Waste : Collect unused solid this compound and any contaminated disposable items (e.g., weighing paper, gloves) in a designated, labeled waste container.
-
Liquid Waste : Collect solutions containing this compound in a designated, labeled liquid waste container.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
